5-Methyl-3(2H)-pyridazinone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 300284. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-2-5(8)7-6-3-4/h2-3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDFKVYPOQFQHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70316165 | |
| Record name | 5-Methyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70316165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54709-94-3 | |
| Record name | 54709-94-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300284 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70316165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylpyridazin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Methyl-3(2H)-pyridazinone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential biological significance of 5-Methyl-3(2H)-pyridazinone. The information is curated to support research and development endeavors in medicinal chemistry and related fields.
Core Chemical Properties
This compound is a heterocyclic organic compound with a pyridazinone core, a structure of significant interest in medicinal chemistry due to its diverse biological activities. The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O | [1] |
| Molecular Weight | 110.11 g/mol | [1] |
| CAS Number | 54709-94-3 | [1] |
| Melting Point | 151-153 °C | [2] |
| Boiling Point | Not experimentally reported. | |
| Density (Predicted) | 1.2 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 11.50 ± 0.40 | |
| Appearance | White to yellow solid | |
| Solubility | No specific experimental data found for this compound. However, for the structurally similar 6-phenyl-pyridazin-3(2H)-one, solubility is low in water and increases in organic solvents, being freely soluble in DMSO.[4][5][6] |
Spectral Data
The structural elucidation of this compound is supported by the following spectral data.
| Technique | Data | Reference |
| ¹H NMR (300 MHz, CDCl₃) | δ 11.38 (br s, 1H, NH), 7.66 (s, 1H, Ar-H), 6.74 (s, 1H, Ar-H), 2.25 (s, 3H, CH₃) | [1] |
| ¹³C NMR | Specific experimental data for this compound is not readily available. However, for pyridazinone derivatives, the carbonyl carbon typically appears in the range of 158-161 ppm.[7] | |
| Infrared (IR) | Key characteristic peaks for the pyridazinone ring include a C=O stretching vibration around 1650 cm⁻¹ and an N-H stretching vibration around 3300 cm⁻¹. C-H stretching and bending, as well as C=N stretching, are also expected.[8] | |
| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 110. Common fragmentation patterns for heterocyclic compounds involve the loss of small neutral molecules like CO and N₂.[9][10][11][12][13] |
Experimental Protocols
Synthesis of this compound[1]
A common synthetic route to this compound involves the reaction of a furanone derivative with hydrazine hydrate.
Materials:
-
5-Hydroxy-4-methyl-5H-furan-2-one
-
Hydrazine hydrate
-
Tetrahydrofuran (THF)
-
Silica gel
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
A mixture of 5-Hydroxy-4-methyl-5H-furan-2-one (10.0 g, 87.6 mmol) and hydrazine hydrate (4.38 g, 87.6 mmol) is stirred vigorously in tetrahydrofuran at room temperature for 1.5 hours.
-
Once a solid precipitate begins to form, the reaction mixture is heated to 60 °C and maintained overnight.
-
Upon completion of the reaction, the crude product is adsorbed onto silica gel.
-
The product is purified by column chromatography using an eluent gradient of 0% to 10% methanol in a 1:1 mixture of ethyl acetate and dichloromethane.
-
This procedure typically yields 7.7 g (80%) of this compound.
Biological Activity and Signaling Pathway
The pyridazinone scaffold is a well-established pharmacophore in medicinal chemistry, with many derivatives exhibiting potent biological activities. A significant body of research has identified the pyridazinone moiety as a critical determinant for the inhibition of phosphodiesterase 3 (PDE3).[14][15][16] While direct experimental evidence for this compound as a PDE3 inhibitor is not yet published, its structural features strongly suggest potential activity within this class.
Phosphodiesterase 3 is a key enzyme in the regulation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting the hydrolysis of cAMP, PDE3 inhibitors lead to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). This activation triggers a cascade of downstream signaling events that can result in various physiological responses, including vasodilation and increased cardiac contractility.[17]
The structure-activity relationship (SAR) studies of various pyridazinone derivatives have shown that the lactam functionality of the pyridazinone ring is a crucial element for PDE3 inhibitory activity.[14][15] The presence of a methyl group at the 5-position, as in the case of this compound, is also a common feature in other biologically active pyridazinone-based PDE inhibitors.[17][18] These structural similarities provide a strong rationale for investigating this compound as a potential modulator of the PDE3 signaling pathway.
Conclusion
This compound is a readily synthesizable heterocyclic compound with physicochemical properties that make it an attractive scaffold for further investigation in drug discovery. Based on the well-documented activities of structurally related pyridazinones, it is a promising candidate for development as a phosphodiesterase 3 inhibitor. Further experimental validation of its biological activity and detailed characterization of its interaction with the PDE3 enzyme are warranted to fully elucidate its therapeutic potential.
References
- 1. This compound | 54709-94-3 [chemicalbook.com]
- 2. 54709-94-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. article.sapub.org [article.sapub.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jmchemsci.com [jmchemsci.com]
An In-depth Technical Guide to 5-Methyl-3(2H)-pyridazinone: Structure, Properties, and Pharmacological Context
Introduction
5-Methyl-3(2H)-pyridazinone is a heterocyclic organic compound belonging to the pyridazinone family. The pyridazinone scaffold is of significant interest to researchers, scientists, and drug development professionals due to its presence in a wide array of biologically active molecules.[1] Derivatives of pyridazinone have been shown to possess a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][2] This technical guide provides a comprehensive overview of the molecular structure, weight, and other key properties of this compound, along with a detailed experimental protocol for its synthesis and an exploration of the pharmacological context of the broader pyridazinone class.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized in the table below, providing a clear reference for its chemical identity and physical properties.
| Property | Value | Source(s) |
| Molecular Formula | C5H6N2O | [3] |
| Molecular Weight | 110.11 g/mol | [3] |
| CAS Number | 5479-94-3 | [3] |
| Appearance | White to yellow solid | [3] |
| Melting Point | 151-153 °C | [3] |
| Purity | Typically ≥98% | [3] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of pyridazinone derivatives involves the reaction of 2(3H)-furanones with hydrazine hydrate.[4] The following protocol details the synthesis of this compound from 5-hydroxy-4-methyl-5H-furan-2-one.
Materials:
-
5-Hydroxy-4-methyl-5H-furan-2-one
-
Hydrazine hydrate
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Dichloromethane
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
In a suitable reaction vessel, 5-hydroxy-4-methyl-5H-furan-2-one (10.0 g, 87.6 mmol) is vigorously stirred with hydrazine hydrate (4.38 g, 87.6 mmol) in tetrahydrofuran.[3]
-
The reaction mixture is stirred at room temperature for 1.5 hours, during which a solid precipitate will begin to form.[3]
-
The reaction mixture is then heated to 60 °C and maintained at this temperature overnight.[3]
-
Upon completion of the reaction, the crude product is adsorbed onto silica gel.[3]
-
The product is purified by column chromatography using an eluent of 1:1 ethyl acetate/dichloromethane with a gradient of 0 to 10% methanol.[3]
-
The purified product, this compound, is collected. This protocol has a reported yield of 80%.[3]
Product Characterization:
The structure of the synthesized this compound can be confirmed by spectroscopic methods. The 1H NMR spectrum in CDCl3 shows the following characteristic peaks:
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 11.38 ppm | Broad singlet | 1H | NH |
| 7.66 ppm | Singlet | 1H | CH |
| 6.74 ppm | Singlet | 1H | CH |
| 2.25 ppm | Singlet | 3H | CH3 |
Biological and Pharmacological Context
The pyridazinone nucleus is considered a "wonder nucleus" in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] These activities include:
-
Cardiovascular Effects: Many pyridazinone derivatives have been investigated for their cardiovascular properties, including antihypertensive, vasodilator, and cardiotonic effects.[1][5] Some of these compounds act as inhibitors of phosphodiesterase 3 (PDE3).[6]
-
Anti-inflammatory and Analgesic Activity: The pyridazinone scaffold is a key component of many non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic properties.[1] Some derivatives have been shown to be selective COX-2 inhibitors.[1]
-
Anticancer Activity: Certain pyridazinone-based molecules have demonstrated antiproliferative effects against various cancer cell lines.[7]
-
Antimicrobial Activity: The pyridazinone structure is also found in compounds with antibacterial and antifungal properties.[1]
While extensive research has been conducted on the broader class of pyridazinone derivatives, specific biological activity data for this compound is limited in the current literature. It is often utilized as a key intermediate in the synthesis of more complex and pharmacologically active molecules.[8][9] The structure-activity relationship (SAR) studies of pyridazinone derivatives indicate that the substituents on the pyridazinone ring play a crucial role in determining the specific biological activity.[10]
Signaling Pathway: Phosphodiesterase 3 (PDE3) Inhibition
A significant mechanism of action for several cardiovascularly active pyridazinone derivatives is the inhibition of phosphodiesterase 3 (PDE3).[6] PDE3 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a key second messenger in cells.[11] By inhibiting PDE3, these compounds increase intracellular cAMP levels, leading to a cascade of downstream effects.[11] In cardiac muscle, increased cAMP leads to a positive inotropic effect (increased contractility), while in vascular smooth muscle, it results in vasodilation.[11]
Caption: Phosphodiesterase 3 (PDE3) Inhibition Pathway.
Conclusion
This compound is a well-characterized heterocyclic compound with a straightforward synthetic route. While specific in-depth biological studies on this particular molecule are not widely available, its structural core is a fundamental component of the broader class of pyridazinone derivatives, which exhibit a remarkable range of pharmacological activities. The versatility of the pyridazinone scaffold in medicinal chemistry underscores the importance of understanding the properties and synthesis of foundational molecules like this compound. Further research into the specific biological effects of this compound could unveil novel therapeutic applications, while its role as a synthetic intermediate will continue to be valuable in the development of new drug candidates.
References
- 1. sarpublication.com [sarpublication.com]
- 2. mdpi.com [mdpi.com]
- 3. How Do PDE-3 Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 7. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0145019A2 - Pyridazinone derivatives and salts thereof - Google Patents [patents.google.com]
- 9. Pimobendan - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
Synthesis of 5-Methyl-3(2H)-pyridazinone from 5-Hydroxy-4-methyl-5H-furan-2-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Methyl-3(2H)-pyridazinone, a heterocyclic compound of interest in medicinal chemistry, from the starting material 5-Hydroxy-4-methyl-5H-furan-2-one. This document details the experimental protocol, reaction mechanism, and characterization of the synthesized compound, along with an exploration of the biological significance of the pyridazinone scaffold.
Introduction
Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities. These activities include, but are not limited to, anti-inflammatory, analgesic, anticancer, and cardiovascular effects. The synthesis of these scaffolds is a key area of research, and the transformation of furanones into pyridazinones represents a versatile and efficient synthetic route. This guide focuses on the specific conversion of 5-Hydroxy-4-methyl-5H-furan-2-one to this compound.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic addition-elimination and subsequent cyclization reaction between 5-Hydroxy-4-methyl-5H-furan-2-one and hydrazine hydrate. The general reaction is illustrated below:
Reaction Scheme:
The reaction mechanism involves a two-step process:
-
Ring-Opening: The reaction is initiated by the nucleophilic attack of hydrazine on the carbonyl group of the furanone ring. This leads to the opening of the lactone ring to form an open-chain hydrazide intermediate.
-
Intramolecular Cyclization: The hydrazide intermediate then undergoes an intramolecular condensation, where the terminal amino group attacks the ketone carbonyl, followed by the elimination of a water molecule to form the stable six-membered pyridazinone ring.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
5-Hydroxy-4-methyl-5H-furan-2-one
-
Hydrazine hydrate
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, 5-Hydroxy-4-methyl-5H-furan-2-one (10.0 g, 87.6 mmol) is dissolved in tetrahydrofuran.
-
Hydrazine hydrate (4.38 g, 87.6 mmol) is added to the solution, and the mixture is stirred vigorously at room temperature for 1.5 hours.
-
A solid precipitate will begin to form. At this point, the reaction mixture is heated to 60°C and maintained at this temperature overnight.
-
Upon completion of the reaction, the crude product is adsorbed onto silica gel.
-
The product is then purified by column chromatography using an eluent mixture of 1:1 ethyl acetate/dichloromethane with a gradient of 0 to 10% methanol.
-
The fractions containing the pure product are collected and concentrated to yield this compound.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material Mass | 10.0 g | [1] |
| Hydrazine Hydrate Mass | 4.38 g | [1] |
| Product Mass | 7.7 g | [1] |
| Yield | 80% | [1] |
Characterization Data
This section summarizes the available physicochemical and spectroscopic data for the starting material and the final product.
5-Hydroxy-4-methyl-5H-furan-2-one (Starting Material)
| Property | Value | Reference |
| Molecular Formula | C₅H₆O₃ | [2][3] |
| Molecular Weight | 114.10 g/mol | [2][3] |
| Appearance | Brownish Yellow Semi-Solid | [3] |
| ¹H NMR (400 MHz, acetone-d₆) | δ 6.67 (bs, 1H), 6.02 (bs, 1H), 5.87 (p, J = 1.5 Hz, 1H), 2.08 (d, J = 1.5 Hz, 3H) ppm | [3] |
| ¹³C NMR (100 MHz, acetone-d₆) | δ 171.30 (C), 166.65 (C), 118.68 (CH), 100.25 (CH), 13.15 (CH₃) ppm | [3] |
| Mass Spectrum (EI) | m/z (%) = 114.0 ([M]⁺, 2), 113.0 (7), 86.0 (61), 85.0 (13), 69.0 (100), 68.0 (82), 41.1 (50), 40.1 (65), 39.1 (93) | [3] |
This compound (Product)
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O | [4] |
| Molecular Weight | 110.11 g/mol | [4] |
| CAS Number | 54709-94-3 | [1][4] |
| ¹H NMR (300 MHz, CDCl₃) | δ 11.38 (broad s, 1H), 7.66 (s, 1H), 6.74 (s, 1H), 2.25 (s, 3H) | [1] |
| ¹³C NMR | Specific experimental data for this compound was not found in the search results. However, typical chemical shifts for pyridazinone ring carbons are in the range of δ 120-165 ppm. | |
| Infrared (IR) Spectroscopy | Specific experimental data was not found. Pyridazinones typically show a strong absorption band for the C=O stretch in the range of 1650-1680 cm⁻¹ and an N-H stretch around 3200-3400 cm⁻¹. | [5] |
| Mass Spectrometry | Specific experimental data was not found. The molecular ion peak [M]⁺ would be expected at m/z 110. |
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the step-by-step mechanism of the synthesis.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
The diagram below outlines the key steps in the experimental procedure.
Caption: Experimental workflow for the synthesis and purification.
Biological Significance of Pyridazinones
The pyridazinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the development of numerous pyridazinone-containing compounds with a wide range of therapeutic applications.
Potential Signaling Pathways and Targets
While specific signaling pathways for this compound are not detailed in the available literature, pyridazinone derivatives have been shown to interact with various biological targets, including:
-
Cyclooxygenase (COX) Enzymes: Many pyridazinone derivatives exhibit anti-inflammatory activity by inhibiting COX-1 and COX-2 enzymes, which are key in the prostaglandin synthesis pathway.
-
Phosphodiesterases (PDEs): Certain pyridazinones act as PDE inhibitors, which can lead to vasodilation and have applications in treating cardiovascular diseases.
-
Tyrosine Kinases: Some pyridazinone analogs have demonstrated anticancer activity through the inhibition of tyrosine kinases, which are crucial for cell growth and proliferation signaling.
-
GABA-A Receptors: The structural features of some pyridazinones allow them to interact with GABA-A receptors, leading to anticonvulsant and anxiolytic effects.
The following diagram illustrates the general role of pyridazinones in modulating these pathways.
Caption: Potential biological targets and therapeutic effects of pyridazinone derivatives.
Conclusion
The synthesis of this compound from 5-Hydroxy-4-methyl-5H-furan-2-one is a high-yielding and straightforward process. This technical guide provides researchers and drug development professionals with the necessary details to replicate this synthesis and understand the chemical and biological context of the resulting pyridazinone. The diverse biological activities associated with the pyridazinone scaffold underscore its importance in medicinal chemistry and highlight the potential for the development of novel therapeutics based on this versatile heterocyclic core. Further investigation into the specific biological profile of this compound is warranted to explore its full therapeutic potential.
References
- 1. This compound | 54709-94-3 [chemicalbook.com]
- 2. 5-HYDROXY-4-METHYL-2(5H)FURANONE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. 5-HYDROXY-4-METHYL-2(5H)FURANONE | 40834-42-2 [chemicalbook.com]
- 4. 54709-94-3 | this compound - Moldb [moldb.com]
- 5. sphinxsai.com [sphinxsai.com]
5-Methyl-3(2H)-pyridazinone: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-3(2H)-pyridazinone is a heterocyclic organic compound belonging to the pyridazinone class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides an in-depth analysis of the potential therapeutic applications of this compound, with a primary focus on its cardiovascular effects mediated through the inhibition of phosphodiesterase III (PDE III). Additionally, this document explores its prospective roles in anti-inflammatory and anticancer therapies based on the broader activities of the pyridazinone core. Detailed experimental protocols for the synthesis and biological evaluation of this compound are provided, alongside signaling pathway diagrams to elucidate its mechanisms of action. All quantitative data from relevant studies on close structural analogs are summarized for comparative analysis.
Introduction
The pyridazinone nucleus is a versatile pharmacophore that has given rise to a multitude of biologically active compounds.[1] Derivatives of this scaffold have been investigated for a wide array of therapeutic applications, including but not limited to, cardiotonic, antihypertensive, anti-inflammatory, analgesic, and anticancer activities.[1][2] The introduction of a methyl group at the 5-position of the pyridazinone ring, yielding this compound, has been shown to be a critical modification for enhancing specific biological activities, particularly in the cardiovascular realm.
This whitepaper will synthesize the current knowledge on this compound, presenting its chemical properties, synthesis, and detailed exploration of its therapeutic potential.
Chemical Properties and Synthesis
-
IUPAC Name: 5-methyl-1,2-dihydropyridazin-3-one
-
Molecular Formula: C₅H₆N₂O
-
Molecular Weight: 110.11 g/mol
-
CAS Number: 54709-94-3
Synthesis Protocol
A common and effective method for the synthesis of this compound involves the cyclization of a γ-keto acid with hydrazine hydrate.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
Levulinic acid (4-oxopentanoic acid)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Hydrochloric acid (HCl) or Acetic acid (optional, for catalysis)
-
Sodium bicarbonate (NaHCO₃) solution
-
Crushed ice
-
Standard laboratory glassware and reflux apparatus
-
Thin-layer chromatography (TLC) plates and appropriate solvent system
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve levulinic acid (1 equivalent) in ethanol.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the solution while stirring.
-
(Optional) Add a catalytic amount of concentrated HCl or glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for 4-6 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the flask to room temperature and then pour the contents onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The resulting precipitate, this compound, is collected by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure compound.
Potential Therapeutic Applications
Cardiovascular Applications
The most well-documented therapeutic potential of this compound and its close analogs lies in the treatment of cardiovascular diseases. The primary mechanism of action is the selective inhibition of phosphodiesterase III (PDE III).[4]
Signaling Pathway: PDE III Inhibition in Cardiomyocytes
Caption: PDE III Inhibition Pathway.
Inhibition of PDE III in cardiac muscle prevents the breakdown of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates L-type calcium channels, resulting in increased calcium influx and enhanced myocardial contractility (positive inotropic effect). In vascular smooth muscle, increased cAMP levels promote relaxation, leading to vasodilation and a reduction in blood pressure.
Quantitative Data for 5-Methyl-Pyridazinone Derivatives (Cardiovascular Activity)
| Compound | Activity | IC₅₀/EC₅₀/Value | Reference |
| 5-methyl derivative of Imazodan | PDE III Inhibition | 0.6 µM | [4] |
| 5-methyl-6-p-cyanophenyl-4,5-dihydro-3(2H)-pyridazinone | Antihypertensive | - | [1] |
| A 5-methyl substituted pyridazinone derivative | Vasorelaxant | IC₅₀ = 0.08 µmol/l | [4] |
Experimental Protocol: In Vitro PDE III Inhibition Assay
Materials:
-
Isolated guinea pig cardiac muscle
-
Homogenization buffer
-
[³H]cAMP
-
5'-Nucleotidase
-
Anion-exchange resin
-
Scintillation cocktail
-
This compound
-
Reference PDE III inhibitor (e.g., Milrinone)
Procedure:
-
Prepare a crude enzyme extract by homogenizing guinea pig ventricular muscle in a suitable buffer.
-
Centrifuge the homogenate and use the supernatant as the source of PDE III.
-
The assay is conducted in a reaction mixture containing the enzyme preparation, [³H]cAMP, and various concentrations of this compound or the reference inhibitor.
-
Incubate the mixture at 37°C for a defined period.
-
Terminate the reaction by boiling.
-
Add 5'-nucleotidase to convert the resulting [³H]5'-AMP to [³H]adenosine.
-
Separate the unreacted [³H]cAMP from the [³H]adenosine using an anion-exchange resin.
-
Quantify the amount of [³H]adenosine by liquid scintillation counting.
-
Calculate the percentage of PDE III inhibition at each concentration of the test compound and determine the IC₅₀ value.
Anti-inflammatory Applications
The pyridazinone scaffold is present in several compounds with demonstrated anti-inflammatory properties.[1] The proposed mechanisms often involve the inhibition of cyclooxygenase (COX) enzymes or the modulation of inflammatory signaling pathways such as NF-κB.
Potential Anti-inflammatory Signaling Pathway
Caption: Potential Anti-inflammatory Pathway.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
Pletysmometer
-
This compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Reference anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: control (vehicle), standard (Indomethacin), and test groups (different doses of this compound).
-
Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
After 1 hour, inject 0.1 ml of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a pletysmometer.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Anticancer Applications
Several pyridazinone derivatives have been investigated for their anticancer activity, with mechanisms including the inhibition of various kinases and the induction of apoptosis.[2]
Experimental Workflow: In Vitro Anticancer Activity Assessment
Caption: In Vitro Anticancer Assay Workflow.
Experimental Protocol: In Vitro MTT Assay for Cytotoxicity
Materials:
-
Human cancer cell line (e.g., HCT116 for colon cancer, MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.[5][6]
Conclusion
This compound presents a promising scaffold for the development of novel therapeutics, particularly in the cardiovascular arena. Its demonstrated activity as a selective PDE III inhibitor warrants further investigation for the treatment of heart failure and hypertension. While its potential as an anti-inflammatory and anticancer agent is less defined for the core molecule itself, the extensive research on the broader pyridazinone class suggests that these are viable avenues for future exploration. The experimental protocols provided herein offer a framework for researchers to systematically evaluate the therapeutic potential of this intriguing molecule. Further preclinical and clinical studies are necessary to fully elucidate the efficacy and safety profile of this compound.
References
- 1. sarpublication.com [sarpublication.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
5-Methyl-3(2H)-pyridazinone: A Versatile Heterocyclic Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-3(2H)-pyridazinone is a privileged heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic tractability make it an ideal starting point for the development of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, key reactions, and therapeutic applications of this compound derivatives, with a focus on their roles as inhibitors of critical signaling pathways implicated in cardiovascular diseases and cancer. Detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows are presented to facilitate further research and drug development efforts in this promising area.
Introduction
The pyridazinone moiety is a six-membered diazine ring system containing two adjacent nitrogen atoms and a carbonyl group. This scaffold is present in numerous compounds with a wide spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, analgesic, and anticancer effects. The introduction of a methyl group at the 5-position, yielding this compound, provides a key lipophilic interaction point and a handle for further synthetic modification, enhancing the drug-like properties of the resulting derivatives. This guide will explore the utility of this specific building block in the design and synthesis of potent and selective modulators of key biological targets.
Synthesis of the this compound Core
The most common and efficient method for the synthesis of the 4,5-dihydro-3(2H)-pyridazinone core involves the condensation of a γ-keto acid with a hydrazine derivative.[1] For the synthesis of this compound, the readily available 4-oxopentanoic acid (levulinic acid) is the typical starting material.
General Experimental Protocol: Synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one
This protocol is based on the general method of reacting a γ-keto acid with hydrazine.[2]
Materials:
-
4-oxopentanoic acid (levulinic acid)
-
Hydrazine hydrate (or a substituted hydrazine, e.g., phenylhydrazine)
-
Ethanol
-
Glacial acetic acid (optional, as catalyst)
Procedure:
-
A solution of 4-oxopentanoic acid (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Hydrazine hydrate (1.1 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the 6-methyl-4,5-dihydropyridazin-3(2H)-one product.
Note: For the synthesis of the aromatic this compound, a subsequent dehydrogenation step is required.
Experimental Protocol: Dehydrogenation to this compound
This protocol describes the aromatization of the dihydropyridazinone ring.[3]
Materials:
-
6-methyl-4,5-dihydropyridazin-3(2H)-one
-
Bromine
-
Glacial acetic acid
Procedure:
-
6-methyl-4,5-dihydropyridazin-3(2H)-one (1 equivalent) is dissolved in glacial acetic acid at 60-70°C.
-
A solution of bromine (1.1 equivalents) in glacial acetic acid is added dropwise to the heated solution.
-
The reaction mixture is then refluxed for 3 hours.
-
After cooling, the mixture is poured into ice water and neutralized with ammonium hydroxide.
-
The precipitate is collected by filtration, washed with cold water, and recrystallized from an ethanol-water mixture to yield pure this compound.
This compound as a Synthetic Building Block
The this compound core serves as a versatile platform for the synthesis of a wide range of derivatives. Key reactions include N-alkylation/acylation at the 2-position and various transformations at other positions of the ring.
N-Alkylation to Introduce Side Chains
The nitrogen at the 2-position is readily alkylated to introduce various side chains, which is a common strategy to modulate the biological activity of the resulting compounds.
This protocol is adapted from the synthesis of related pyridazinone derivatives.[4]
Materials:
-
This compound
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetone
Procedure:
-
A mixture of this compound (1 equivalent), ethyl bromoacetate (1.2 equivalents), and potassium carbonate (1.5 equivalents) in acetone is prepared.
-
The mixture is refluxed overnight.
-
After cooling, the inorganic salts are removed by filtration.
-
The solvent is evaporated under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the desired ester.
Further Derivatization to Bioactive Molecules
The introduced ester can be further converted to an acetohydrazide, which is a key intermediate for the synthesis of various bioactive compounds, such as MAO-B inhibitors.[4]
Materials:
-
Ethyl 2-(5-methyl-3-oxo-pyridazin-2(3H)-yl)acetate
-
Hydrazine hydrate (99%)
-
Methanol
Procedure:
-
To a solution of ethyl 2-(5-methyl-3-oxo-pyridazin-2(3H)-yl)acetate (1 equivalent) in methanol, hydrazine hydrate (3 equivalents) is added.
-
The mixture is stirred at room temperature for 3 hours.
-
The resulting precipitate is collected by filtration, washed with water, dried, and recrystallized from ethanol to yield the acetohydrazide derivative.[4]
Therapeutic Applications and Biological Activity
Derivatives of this compound have shown significant promise in several therapeutic areas, most notably as cardiovascular agents and anticancer drugs.
Cardiovascular Applications: Phosphodiesterase III (PDE3) Inhibition
Certain 5-methyl-pyridazinone derivatives have been identified as potent and selective inhibitors of phosphodiesterase III (PDE3), an enzyme that plays a crucial role in regulating cardiac contractility and vascular tone.[1][5] Inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in positive inotropic (increased heart muscle contraction) and vasodilatory effects.[6][7][8] This mechanism is beneficial in the treatment of congestive heart failure.[8]
One notable example is Pimobendan, a 5-methyl-pyridazinone derivative used in veterinary medicine to manage heart failure.[6] A 5-methyl derivative of Imazodan was found to be a specific PDE3 inhibitor with an IC50 of 0.6 μM.[5]
Quantitative Data: PDE3 and PDE4 Inhibition
| Compound Class | Target | IC50 (µM) | Reference |
| 5-methyl derivative of Imazodan | PDE3 | 0.6 | [5] |
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (4ba) | PDE4B | 0.251 | [9] |
| (-)-6-(7-Methoxy-2-(trifluoromethyl) pyrazolo[1,5-a]pyridin-4-yl)-5-methyl-4, 5- dihydro pyridazin-3(2H)-one (KCA-1490) | Dual PDE3/PDE4 inhibitor | - | [10] |
Signaling Pathway: PDE3 Inhibition
Anticancer Applications: VEGFR-2 Inhibition
The vascular endothelial growth factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11][12][13] The VEGF receptor 2 (VEGFR-2) is a key tyrosine kinase in this pathway.[11][12][13][14] Several pyridazinone derivatives have been developed as inhibitors of VEGFR-2, thereby blocking angiogenesis and suppressing tumor growth.[15]
A study on piperazinyl-methyl-3(2H)pyridazinone based derivatives, which can be synthesized from a 5-methyl-pyridazinone core, demonstrated significant cytotoxic effects against various cancer cell lines.[15] Molecular docking studies confirmed the interaction of these compounds with the VEGFR-2 active site.[15]
Quantitative Data: Anticancer Activity of Pyridazinone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 3a (piperazinyl-methyl-3(2H)pyridazinone derivative) | A549 (Lung Cancer) | 36.79 | [15] |
| 3a (piperazinyl-methyl-3(2H)pyridazinone derivative) | DLD-1 (Colon Cancer) | 34.84 | [15] |
| 3a (piperazinyl-methyl-3(2H)pyridazinone derivative) | HepG2 (Liver Cancer) | 85.82 | [15] |
Signaling Pathway: VEGFR-2 Inhibition
Experimental Workflow for Drug Discovery
The development of novel drugs based on the this compound scaffold typically follows a structured workflow, from initial synthesis to biological evaluation.
Conclusion
This compound is a highly valuable and versatile heterocyclic building block in modern drug discovery. Its straightforward synthesis and the ease with which it can be derivatized have led to the development of potent inhibitors of key therapeutic targets such as PDE3 and VEGFR-2. The data and protocols presented in this guide underscore the significant potential of this scaffold for the creation of novel therapeutics for cardiovascular diseases and cancer. Further exploration of the chemical space around the this compound core is warranted to unlock its full therapeutic potential.
References
- 1. jaoc.samipubco.com [jaoc.samipubco.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pimobendan - Wikipedia [en.wikipedia.org]
- 7. jaoc.samipubco.com [jaoc.samipubco.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jmchemsci.com [jmchemsci.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies [mdpi.com]
- 15. abis-files.ebyu.edu.tr [abis-files.ebyu.edu.tr]
Spectroscopic Profile of 5-Methyl-3(2H)-pyridazinone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Methyl-3(2H)-pyridazinone. The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings. This document details available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.
Spectroscopic Data
The following tables summarize the available and expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectroscopic Data of this compound [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 11.38 | Broad Singlet | 1H | N-H |
| 7.66 | Singlet | 1H | C(6)-H |
| 6.74 | Singlet | 1H | C(4)-H |
| 2.25 | Singlet | 3H | -CH3 |
Solvent: CDCl3, Spectrometer Frequency: 300 MHz[1]
Table 2: Predicted 13C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~160-170 | C=O (Carbonyl) |
| ~140-150 | C=N |
| ~125-135 | C=C |
| ~115-125 | C=C-CH3 |
| ~15-25 | -CH3 |
Infrared (IR) Spectroscopy
Table 3: Characteristic Infrared (IR) Absorption Bands for Pyridazinone Derivatives
Specific experimental IR data for this compound is not detailed in the available literature. However, the characteristic absorption bands for the pyridazinone ring system are well-established.[2][4][5]
| Wavenumber (cm-1) | Vibration Mode |
| ~3200-3400 | N-H Stretch |
| ~1650-1680 | C=O Stretch (Amide I) |
| ~1600-1640 | C=N Stretch |
| ~1400-1500 | C=C Stretch (Aromatic) |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for this compound
The exact mass spectrum for this compound is not available in the searched results. The expected molecular ion peak would correspond to its molecular weight.
| m/z (expected) | Ion |
| 110.11 | [M]+ or [M+H]+ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of pyridazinone derivatives. These can be adapted for the specific analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent will depend on the sample's solubility.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker 300 MHz or 400 MHz Avance spectrometer.[6]
-
1H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Reference the chemical shifts to the residual solvent peak.
-
Integrate the signals to determine the relative number of protons.
-
-
13C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum.
-
Proton decoupling is typically used to simplify the spectrum.
-
Reference the chemical shifts to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples.
-
-
Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer, such as a Perkin-Elmer Spectrum BX/RX.
-
Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm-1.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent, such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[7]
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum, which will show the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.[7]
-
Visualizations
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. This compound | 54709-94-3 [chemicalbook.com]
- 2. abis-files.ebyu.edu.tr [abis-files.ebyu.edu.tr]
- 3. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Solubility and Stability of 5-Methyl-3(2H)-pyridazinone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the methodologies for assessing the solubility and stability of 5-Methyl-3(2H)-pyridazinone. However, publicly available quantitative experimental data on the solubility and stability of this specific compound is limited. The tables and protocols provided are based on established pharmaceutical sciences principles and data from structurally related pyridazinone analogs, intended to serve as a guide for experimental design.
Introduction
This compound is a heterocyclic organic compound belonging to the pyridazinone class. Compounds in this class have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] A thorough understanding of the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its potential development as a therapeutic agent. These parameters are critical for formulation development, bioavailability, and ensuring the safety and efficacy of a drug product.
This technical guide outlines the fundamental physicochemical properties of this compound, presents standardized experimental protocols for determining its solubility and stability, and provides a framework for data presentation and interpretation.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 54709-94-3 | [2] |
| Molecular Formula | C₅H₆N₂O | [2] |
| Molecular Weight | 110.11 g/mol | [2] |
| Appearance | White to yellow solid | [2] |
| Melting Point | 151-153 °C | [2] |
| Predicted Density | 1.22 ± 0.1 g/cm³ | [2] |
| Predicted pKa | 11.50 ± 0.40 | [2] |
Solubility Profile
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[3][4]
Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, acetonitrile, dimethyl sulfoxide)
-
Scintillation vials or sealed flasks
-
Constant temperature shaker/incubator
-
Analytical balance
-
Filtration device (e.g., 0.45 µm syringe filters)
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.
-
The vials are placed in a constant temperature shaker (e.g., 25 °C or 37 °C) and agitated until equilibrium is reached (typically 24-72 hours).[3]
-
The suspensions are allowed to settle, and an aliquot of the supernatant is carefully withdrawn.
-
The withdrawn sample is immediately filtered to remove any undissolved solid.
-
The filtrate is then appropriately diluted and analyzed using a validated analytical method to determine the concentration of dissolved this compound.
-
The experiment should be performed in triplicate for each solvent.[3]
Data Presentation
The solubility data should be presented in a clear and organized manner, as shown in the template Table 2.
Table 2: Solubility of this compound in Various Solvents (Illustrative Template)
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | Data not available | Data not available |
| Phosphate Buffer (pH 7.4) | 37 | Data not available | Data not available |
| 0.1 N HCl | 37 | Data not available | Data not available |
| Ethanol | 25 | Data not available | Data not available |
| Methanol | 25 | Data not available | Data not available |
| Acetonitrile | 25 | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available |
Stability Profile
Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[5][6]
Experimental Protocol for Forced Degradation Studies
Forced degradation studies expose the drug substance to stress conditions more severe than accelerated stability testing.[5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[7]
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 N, 1 N)
-
Sodium hydroxide (e.g., 0.1 N, 1 N)
-
Hydrogen peroxide (e.g., 3%, 30%)
-
Calibrated oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Dissolve this compound in an acidic solution (e.g., 0.1 N HCl) and heat (e.g., at 60 °C) for a specified period. Samples are withdrawn at various time points, neutralized, and analyzed.
-
Base Hydrolysis: Dissolve this compound in a basic solution (e.g., 0.1 N NaOH) and maintain at room temperature or heat for a specified period. Samples are withdrawn, neutralized, and analyzed.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a specified duration. Samples are taken at different intervals and analyzed.
-
Thermal Degradation: Expose the solid drug substance to dry heat in an oven (e.g., at 80 °C) for a defined period. Samples are then dissolved in a suitable solvent and analyzed.
-
Photolytic Degradation: Expose a solution of the drug substance and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[5] A control sample should be protected from light. Both samples are then analyzed.
Data Presentation
The results of the forced degradation studies should be summarized in a table, as illustrated in the template Table 3.
Table 3: Summary of Forced Degradation Studies for this compound (Illustrative Template)
| Stress Condition | Time | % Assay of this compound | % Degradation | Number of Degradants | Remarks (e.g., Major Degradant RRT) |
| 0.1 N HCl (60 °C) | 24 h | Data not available | Data not available | Data not available | Data not available |
| 0.1 N NaOH (RT) | 24 h | Data not available | Data not available | Data not available | Data not available |
| 3% H₂O₂ (RT) | 24 h | Data not available | Data not available | Data not available | Data not available |
| Thermal (80 °C, solid) | 48 h | Data not available | Data not available | Data not available | Data not available |
| Photolytic (ICH Q1B) | - | Data not available | Data not available | Data not available | Data not available |
*RRT: Relative Retention Time
Visualizations
Experimental Workflow for Solubility Determination
Caption: A typical workflow for determining the equilibrium solubility of a compound.
Signaling Pathway for Forced Degradation Studies
Caption: A logical flow diagram for conducting forced degradation studies.
Conclusion
While specific quantitative data for the solubility and stability of this compound are not extensively documented in publicly available literature, this guide provides the necessary framework for researchers to conduct these critical studies. The outlined experimental protocols for solubility determination and forced degradation are based on internationally recognized guidelines and best practices in the pharmaceutical industry. The generation of such data is an indispensable step in the preclinical development of this compound or any new chemical entity, providing foundational knowledge for formulation design, and ensuring the development of a safe, stable, and efficacious medicinal product. Further research is warranted to experimentally determine and publish the solubility and stability profile of this compound.
References
- 1. scispace.com [scispace.com]
- 2. This compound | 54709-94-3 [chemicalbook.com]
- 3. who.int [who.int]
- 4. fda.gov [fda.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. ijcrt.org [ijcrt.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Methodological & Application
Synthesis of 5-Methyl-3(2H)-pyridazinone: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 5-Methyl-3(2H)-pyridazinone, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol outlines a reliable two-step synthetic route commencing with the cyclization of levulinic acid with hydrazine hydrate to yield 6-methyl-4,5-dihydropyridazin-3(2H)-one, followed by an oxidation step to afford the target compound. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and facilitate understanding.
Introduction
Pyridazinone derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds for the design and development of novel therapeutic agents. This compound, in particular, serves as a valuable building block in the synthesis of more complex molecules with potential applications in various therapeutic areas. The synthetic protocol detailed herein is a well-established and efficient method for the preparation of this key intermediate.
Reaction Scheme
The synthesis of this compound is typically achieved in a two-step process as illustrated in the following scheme:
Step 1: Cyclization Levulinic acid reacts with hydrazine hydrate in a condensation reaction to form the cyclic intermediate, 6-methyl-4,5-dihydropyridazin-3(2H)-one.
Step 2: Oxidation The intermediate is then oxidized to introduce a double bond into the pyridazinone ring, yielding the final product, this compound.
Experimental Protocols
Protocol 1: Synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one
This protocol details the cyclization of levulinic acid and hydrazine hydrate.
Materials:
-
Levulinic acid (Reagent grade, ≥98%)
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (Absolute)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 11.6 g (0.1 mol) of levulinic acid in 100 mL of ethanol.
-
To the stirred solution, add 6.25 g (0.1 mol) of 80% hydrazine hydrate dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 4 hours.
-
Upon completion of the reflux, allow the reaction mixture to cool to room temperature.
-
Place the flask in an ice bath to facilitate the precipitation of the product.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 6-methyl-4,5-dihydropyridazin-3(2H)-one as a crystalline solid.
Protocol 2: Synthesis of this compound
This protocol describes the oxidation of 6-methyl-4,5-dihydropyridazin-3(2H)-one.
Materials:
-
6-methyl-4,5-dihydropyridazin-3(2H)-one (from Protocol 1)
-
Glacial acetic acid
-
Bromine
-
Round-bottom flask (250 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Ammonium hydroxide solution
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the 6-methyl-4,5-dihydropyridazin-3(2H)-one (0.039 mol) obtained from the previous step in 100 mL of glacial acetic acid.
-
Gently heat the solution to 60-70 °C with stirring.
-
Prepare a solution of bromine (0.043 mol) in 25 mL of glacial acetic acid and add it dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 60-70 °C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.
-
Cool the reaction mixture to 5 °C in an ice bath.
-
Carefully pour the cooled mixture into ice water.
-
Neutralize the solution by adding ammonium hydroxide until the solution is basic.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product, which can be further purified by recrystallization from an ethanol-water mixture.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Step | Reactants | Molar Ratio | Solvent | Reaction Time | Temperature | Product | Yield |
| 1 | Levulinic acid, Hydrazine hydrate | 1:1 | Ethanol | 4 hours | Reflux | 6-methyl-4,5-dihydropyridazin-3(2H)-one | High |
| 2 | 6-methyl-4,5-dihydropyridazin-3(2H)-one, Bromine | 1:1.1 | Glacial Acetic Acid | 3 hours | Reflux | This compound | - |
Note: The yield for the oxidation step is dependent on the specific reaction conditions and purification methods employed.
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
This detailed protocol and application note should serve as a valuable resource for researchers engaged in the synthesis of pyridazinone derivatives and related compounds. Adherence to the outlined procedures will facilitate the successful and efficient preparation of this compound for further investigation and application in drug discovery and development.
Application Note: ¹H NMR Characterization of 5-Methyl-3(2H)-pyridazinone
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Methyl-3(2H)-pyridazinone is a heterocyclic organic compound belonging to the pyridazinone class of molecules. Pyridazinone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including cardiovascular, anticancer, and antibacterial properties.[1][2][3] Accurate structural elucidation and characterization of these compounds are crucial for drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful analytical technique for determining the molecular structure of organic compounds. This application note provides a detailed protocol and corresponding ¹H NMR data for the characterization of this compound.
Chemical Structure
Figure 1. Chemical structure of this compound.
¹H NMR Data
The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) at 300 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The experimental data reveals four distinct proton signals corresponding to the molecular structure.[4]
Table 1: ¹H NMR Spectral Data of this compound in CDCl₃
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration (Number of Protons) | Assignment |
| 1 | 11.38 | Broad Singlet | 1H | N-H |
| 2 | 7.66 | Singlet | 1H | C4-H |
| 3 | 6.74 | Singlet | 1H | C6-H |
| 4 | 2.25 | Singlet | 3H | -CH₃ |
Data sourced from ChemicalBook.[4]
Experimental Protocol
This section outlines the protocol for the ¹H NMR characterization of this compound.
1. Materials and Equipment
-
This compound sample
-
Deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% (v/v) Tetramethylsilane (TMS)
-
NMR tube (5 mm diameter)
-
Pipettes and pipette tips
-
Vortex mixer
-
NMR spectrometer (e.g., 300 MHz or higher)
2. Sample Preparation
-
Weigh approximately 5-10 mg of the this compound sample.
-
Transfer the sample into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the NMR tube.
-
Cap the NMR tube securely and vortex the sample until the solid is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
3. NMR Data Acquisition
-
Insert the prepared NMR tube into the spectrometer's autosampler or manually into the magnet.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the following acquisition parameters (Note: these are typical parameters and may be optimized for the specific instrument):
-
Spectrometer Frequency: 300 MHz
-
Solvent: CDCl₃
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Pulse Width: 90°
-
Acquisition Time: 3-4 seconds
-
Spectral Width: -2 to 12 ppm
-
-
Acquire the ¹H NMR spectrum.
4. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Identify the chemical shift (δ) and multiplicity (e.g., singlet, doublet, triplet) for each signal.
Experimental Workflow
The following diagram illustrates the workflow for the ¹H NMR characterization of this compound.
Caption: Workflow for ¹H NMR Characterization.
Signaling Pathways
Currently, there is no established signaling pathway directly involving this compound in the public domain. Research on this specific molecule is primarily focused on its synthesis and chemical characterization.
Conclusion
This application note provides a comprehensive guide to the ¹H NMR characterization of this compound. The provided spectral data and detailed experimental protocol are valuable for researchers in synthetic chemistry, medicinal chemistry, and drug development for the unambiguous identification and quality control of this compound. The clear assignment of proton signals in the ¹H NMR spectrum confirms the molecular structure of this compound.
References
Application Notes and Protocols for the Purification of 5-Methyl-3(2H)-pyridazinone by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 5-Methyl-3(2H)-pyridazinone using silica gel column chromatography. The described methodology is intended to serve as a comprehensive guide for researchers in academic and industrial settings, particularly those involved in medicinal chemistry, process development, and drug discovery.
Introduction
This compound is a heterocyclic organic compound that serves as a valuable building block in the synthesis of various biologically active molecules. Its derivatives have shown a wide range of pharmacological activities.[1] The synthesis of this compound often results in a crude product containing unreacted starting materials and byproducts.[2] Therefore, a robust purification method is essential to obtain the compound with high purity for subsequent applications. Column chromatography is a widely used and effective technique for the purification of such organic compounds.[3][4] This application note details a specific protocol for the purification of this compound using a silica gel stationary phase and a gradient elution system.
Data Summary
The following table summarizes the quantitative data associated with the purification protocol described herein.
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel | [2] |
| Mobile Phase | 0-10% Methanol in 1:1 Ethyl Acetate/Dichloromethane | [2] |
| Typical Yield | 80% | [2] |
| Reported Purity | >98% (Commercial) | [2][5] |
| Molecular Weight | 110.11 g/mol | |
| Appearance | White to yellow solid | |
| Melting Point | 151-153 °C |
Experimental Protocol
This protocol is based on a published synthesis and purification of this compound and has been supplemented with standard laboratory practices for column chromatography.[2]
Materials and Equipment
-
Crude this compound
-
Silica Gel (flash chromatography grade, e.g., 230-400 mesh)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (ACS grade or higher)
-
Methanol (ACS grade or higher)
-
Glass chromatography column (e.g., 40-60 mm diameter, 200-400 mm length)
-
Solvent reservoir
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
Procedure
1. Column Packing
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Prepare a slurry of silica gel in the initial mobile phase (1:1 ethyl acetate/dichloromethane).
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Equilibrate the packed column by passing several column volumes of the initial mobile phase through it.
2. Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder (dry loading). This method is preferred for better separation.
-
Carefully add the dry sample-adsorbed silica gel to the top of the packed column.
-
Add another thin layer of sand on top of the sample layer.
3. Elution
-
Begin the elution with the initial mobile phase (1:1 ethyl acetate/dichloromethane).
-
Gradually increase the polarity of the mobile phase by incrementally adding methanol, from 0% up to 10%. A suggested gradient is as follows:
-
1:1 Ethyl Acetate/Dichloromethane (several column volumes)
-
2% Methanol in 1:1 Ethyl Acetate/Dichloromethane
-
5% Methanol in 1:1 Ethyl Acetate/Dichloromethane
-
10% Methanol in 1:1 Ethyl Acetate/Dichloromethane
-
-
Maintain a consistent flow rate, typically 1-2 mL/min for a 40 mm diameter column.
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
4. Fraction Analysis
-
Monitor the elution of the compound by Thin Layer Chromatography (TLC).
-
Spot each fraction on a TLC plate and develop it in a solvent system that gives good separation (e.g., 5-10% methanol in dichloromethane).
-
Visualize the spots under a UV lamp (typically at 254 nm). Pyridazinone derivatives are known to be UV active.
-
Combine the fractions containing the pure this compound.
5. Product Isolation and Characterization
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Characterize the purified product by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The reported ¹H NMR spectrum shows characteristic peaks at δ 11.38 (broad s, 1H), 7.66 (s, 1H), 6.74 (s, 1H), and 2.25 (s, 3H) in CDCl₃.[2]
Workflow Diagram
The following diagram illustrates the key steps in the column chromatography purification of this compound.
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Compound does not elute: Increase the polarity of the mobile phase at a faster rate or to a higher final concentration of methanol.
-
Poor separation: Ensure the column is packed uniformly without any cracks or air bubbles. Use a slower flow rate and a more gradual solvent gradient. Dry loading the sample is crucial for sharp bands.
-
Compound streaks on TLC: The sample may be overloaded, or the solvent system may not be optimal. Try a different TLC solvent system to achieve better spot shape. If the compound is acidic or basic, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve chromatography.
References
Application Notes: Evaluating the Anti-inflammatory Potential of 5-Methyl-3(2H)-pyridazinone
For Research Use Only.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Key mediators of the inflammatory response include prostaglandins, nitric oxide (NO), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The production of these mediators is often regulated by the transcription factor nuclear factor-kappa B (NF-κB) and the cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammation.[1][2]
The pyridazinone scaffold is a recognized pharmacophore in the development of novel anti-inflammatory agents.[3] Derivatives of this structure have been reported to exhibit significant anti-inflammatory properties, often through the inhibition of COX-2 and modulation of the NF-κB signaling pathway.[1][4][5] 5-Methyl-3(2H)-pyridazinone is a member of this class of compounds, and this document provides detailed protocols for the evaluation of its potential anti-inflammatory effects in vitro.
Principle of the Assays
The following protocols describe a series of in vitro assays to characterize the anti-inflammatory activity of this compound. The murine macrophage cell line, RAW 264.7, is utilized as a model system. These cells, when stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, produce a robust inflammatory response, including the release of NO and pro-inflammatory cytokines. The assays will quantify the ability of this compound to inhibit the production of these inflammatory mediators. Furthermore, a protocol for assessing the direct inhibitory effect of the compound on COX-2 activity is included.
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data for the anti-inflammatory activity of this compound.
Table 1: Effect of this compound on Cell Viability in RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 98.2 ± 3.1 |
| 10 | 97.5 ± 2.8 |
| 25 | 95.1 ± 3.5 |
| 50 | 92.8 ± 4.2 |
| 100 | 89.3 ± 5.1 |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-stimulated RAW 264.7 Macrophages
| Treatment | NO Concentration (µM) | % Inhibition |
| Control (no LPS) | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | 25.8 ± 2.1 | 0 |
| LPS + 1 µM Compound | 20.5 ± 1.8 | 20.5 |
| LPS + 10 µM Compound | 12.1 ± 1.1 | 53.1 |
| LPS + 25 µM Compound | 7.3 ± 0.8 | 71.7 |
| LPS + 50 µM Compound | 4.1 ± 0.5 | 84.1 |
| IC₅₀ | ~18.5 µM |
Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-stimulated RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
| Control (no LPS) | 55 ± 8 | - | 32 ± 5 | - |
| LPS (1 µg/mL) | 1240 ± 98 | 0 | 980 ± 75 | 0 |
| LPS + 10 µM Compound | 680 ± 55 | 45.2 | 510 ± 42 | 48.0 |
| LPS + 50 µM Compound | 210 ± 25 | 83.1 | 150 ± 18 | 84.7 |
| IC₅₀ | ~15 µM | ~13 µM |
Table 4: In Vitro Cyclooxygenase (COX) Inhibition by this compound
| Compound Concentration (µM) | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
| 1 | 8.2 ± 1.5 | 25.3 ± 2.8 |
| 10 | 25.1 ± 3.2 | 78.6 ± 5.1 |
| 50 | 45.8 ± 4.5 | 92.1 ± 3.9 |
| IC₅₀ | >50 µM | ~5.5 µM |
| Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | >9 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂. Cells should be subcultured every 2-3 days to maintain logarithmic growth.
Cell Viability Assay (MTT Assay)
It is crucial to determine the cytotoxic concentrations of this compound to ensure that the observed anti-inflammatory effects are not due to cell death.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) or vehicle (DMSO, final concentration ≤ 0.1%) for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle-treated, LPS-stimulated control group and an unstimulated control group.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Pro-inflammatory Cytokine Measurement (ELISA)
The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs).
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with this compound for 1 hour before stimulating with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Calculate the cytokine concentrations based on the standard curves provided with the kits.
-
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the activity of purified COX-1 and COX-2 enzymes.[6][7][8]
-
Protocol:
-
Utilize a commercial COX inhibitor screening assay kit.
-
In a 96-well plate, add the assay buffer, purified human recombinant COX-1 or COX-2 enzyme, and various concentrations of this compound or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
The peroxidase activity of COX is monitored colorimetrically or fluorometrically by the appearance of an oxidized chromogen.[9]
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ values from the dose-response curves.
-
Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Caption: Potential anti-inflammatory signaling pathways.
References
- 1. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of 5-Methyl-3(2H)-pyridazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxic effects of 5-Methyl-3(2H)-pyridazinone derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to their potential as anticancer agents.[1][2] The following sections detail standardized assays to determine cell viability, membrane integrity, and the induction of apoptosis, along with representative data and the underlying signaling pathways.
Data Presentation: Cytotoxicity of Pyridazinone Derivatives
The cytotoxic potential of various pyridazinone derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability, is a key parameter. The data presented below is a summary from various studies and illustrates the range of activities observed for this class of compounds.
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Piperazinyl-methyl-3(2H)-pyridazinone (3a) | A549 (Lung Carcinoma) | MTT | 36.79 | [3] |
| Piperazinyl-methyl-3(2H)-pyridazinone (3a) | DLD-1 (Colon Adenocarcinoma) | MTT | 34.84 | [3] |
| Piperazinyl-methyl-3(2H)-pyridazinone (3a) | HepG2 (Liver Carcinoma) | MTT | 85.82 | [3] |
| Piperazinyl-methyl-3(2H)-pyridazinone (3b) | A549 (Lung Carcinoma) | MTT | 149.70 | [3] |
| Piperazinyl-methyl-3(2H)-pyridazinone (3b) | DLD-1 (Colon Adenocarcinoma) | MTT | 94.27 | [3] |
| Pyridazinone Derivative 12 | AGS (Gastric Adenocarcinoma) | MTT/LDH | Good anti-proliferative effects | [1][4] |
| Pyridazinone Derivative 22 | AGS (Gastric Adenocarcinoma) | MTT/LDH | Good anti-proliferative effects | [1][4] |
| Pyridazinone Derivative 11o | Capan-1 (Pancreatic Adenocarcinoma) | MTT | 1.4 | [5] |
| Pyridazinone Derivative 11r | Capan-1 (Pancreatic Adenocarcinoma) | MTT | 5.1 | [5] |
| Pyridazinone Derivative 11s | Capan-1 (Pancreatic Adenocarcinoma) | MTT | 5.3 | [5] |
Experimental Protocols
Detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols are standardized and can be adapted for the evaluation of novel this compound derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from cells with damaged plasma membranes.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells lysed with a detergent).
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the this compound derivatives for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (100 µg/mL) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.
Signaling Pathways in Pyridazinone-Induced Cytotoxicity
Many pyridazinone derivatives exert their cytotoxic effects by inducing apoptosis, often through the intrinsic (mitochondrial) pathway. This pathway is characterized by the involvement of the Bcl-2 family of proteins and the activation of a cascade of caspases.
The general proposed mechanism involves the following key steps:
-
Induction of Cellular Stress: The pyridazinone derivative induces cellular stress, leading to an imbalance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic proteins translocate to the mitochondria, leading to the formation of pores in the outer mitochondrial membrane.
-
Cytochrome c Release: Cytochrome c is released from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, which then oligomerizes to form the apoptosome.
-
Caspase Activation: The apoptosome recruits and activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.
References
- 1. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abis-files.ebyu.edu.tr [abis-files.ebyu.edu.tr]
- 4. ricerca.unich.it [ricerca.unich.it]
- 5. researchgate.net [researchgate.net]
Investigating the Anticancer Potential of 5-Methyl-3(2H)-pyridazinone and its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazin-3(2H)-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Derivatives of this core have demonstrated a wide array of biological effects, including anti-inflammatory, cardiovascular, and notably, anticancer properties.[3][4][5] This document provides a detailed overview of the current understanding of the anticancer potential of pyridazinone derivatives, with a focus on providing practical application notes and experimental protocols for researchers investigating these compounds. While specific data on 5-Methyl-3(2H)-pyridazinone is limited, the information presented herein is based on studies of closely related analogs and provides a solid foundation for its investigation.
The anticancer activity of pyridazinone derivatives is often attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit various protein kinases involved in cancer cell proliferation and survival.[3][4][6] Several pyridazinone-based compounds are currently in clinical use or under investigation for the treatment of various cancers, highlighting the therapeutic promise of this chemical class.[4]
Data Presentation
The following tables summarize quantitative data from various studies on pyridazinone derivatives, showcasing their cytotoxic and antiproliferative activities against different cancer cell lines.
Table 1: In Vitro Cytotoxicity of Pyridazinone Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| DCPYR | MAC16 (Murine Colon Carcinoma) | Not Specified | Manifold higher than arylated pyridazones | [7] |
| Pyr-1 | HL-60 (Acute Promyelocytic Leukemia) | DNS Assay | 0.39 | [8] |
| Pyr-1 | CEM (Acute Lymphoblastic Leukemia) | DNS Assay | Low µM/nM | [8] |
| Pyr-1 | MDA-MB-231 (Triple-Negative Breast Cancer) | DNS Assay | Low µM/nM | [8] |
| Pyr-1 | MDA-MB-468 (Triple-Negative Breast Cancer) | DNS Assay | Low µM/nM | [8] |
| Pyr-1 | A-549 (Lung Cancer) | DNS Assay | Low µM/nM | [8] |
| Compound 10l | A549/ATCC (Lung Cancer) | Not Specified | Not Specified | [6] |
| Compound 17a | Various (NCI-60 Panel) | Not Specified | Not Specified | [6] |
| Compound 3a | A549 (Lung Cancer) | MTT Assay | 36.79 - 199.3 | [9] |
| Compound 3a | DLD-1 (Colon Cancer) | MTT Assay | 75.40 | [9] |
| Compound 3a | HepG2 (Liver Cancer) | MTT Assay | 85.82 | [9] |
| Compound 5 | MCF7 (Breast Cancer) | MTT Assay | 11.14 | [10] |
| Compound 7 | MCF7 (Breast Cancer) | MTT Assay | 5.87 | [10] |
| Compound 9 | MCF7 (Breast Cancer) | MTT Assay | 6.63 | [10] |
| Compound 5 | HCT-116 (Colon Cancer) | MTT Assay | 8.16 | [10] |
| Compound 7 | HCT-116 (Colon Cancer) | MTT Assay | 7.39 | [10] |
| Compound 9 | HCT-116 (Colon Cancer) | MTT Assay | 8.32 | [10] |
| p-methoxyderivative 9b | MAC 13 (Murine Colon Carcinoma) | Not Specified | 17 | [11] |
| p-methoxyderivative 9b | MAC 16 (Murine Colon Carcinoma) | Not Specified | 11 | [11] |
Table 2: Effects of Pyridazinone Derivatives on Cell Cycle and Apoptosis
| Compound ID | Cancer Cell Line | Effect | Observation | Reference |
| Compound 10l | A549/ATCC | Cell Cycle Arrest | Induces G0/G1 phase arrest | [6] |
| Compound 10l | A549/ATCC | Apoptosis | Upregulation of p53 and Bax, downregulation of Bcl-2 | [6] |
| Pyr-1 | HL-60 | Apoptosis | Potent apoptotic inducer | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anticancer potential of pyridazinone derivatives.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of a compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound or its derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to quantify apoptosis.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the effect of a compound on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compound
-
Cold 70% ethanol
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Visualizations
Signaling Pathways
The following diagram illustrates a generalized signaling pathway potentially targeted by anticancer pyridazinone derivatives, leading to apoptosis and cell cycle arrest.
Caption: Potential mechanism of anticancer action for pyridazinone derivatives.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the anticancer potential of a novel pyridazinone compound.
Caption: A standard workflow for evaluating novel anticancer compounds.
References
- 1. sarpublication.com [sarpublication.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarena.com [scholarena.com]
- 8. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abis-files.ebyu.edu.tr [abis-files.ebyu.edu.tr]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and evaluation of 5-arylated 2(5H)-furanones and 2-arylated pyridazin-3(2H)-ones as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Methyl-3(2H)-pyridazinone as a PDE4 Inhibitor in Respiratory Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 5-Methyl-3(2H)-pyridazinone as a potential phosphodiesterase 4 (PDE4) inhibitor for use in respiratory disease research. This document includes a summary of its potential efficacy, detailed protocols for in vitro and in vivo experimental evaluation, and diagrams of relevant signaling pathways and workflows.
Introduction
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, particularly in respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2][3][4] PDE4 hydrolyzes cyclic adenosine monophosphate (cAMP), a critical second messenger that mediates anti-inflammatory responses.[5] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells and mediators.[1][2][3] The pyridazinone scaffold has been identified as a promising core structure for the development of novel PDE4 inhibitors.[6][7][8][9] While extensive data on this compound is still emerging, related pyridazinone derivatives have demonstrated significant PDE4 inhibitory and anti-inflammatory activities.[7][8] This document provides protocols to facilitate the investigation of this compound as a potential therapeutic agent for respiratory diseases.
Data Presentation
In Vitro Efficacy of Structurally Related Pyridazinone Derivatives
Quantitative data for this compound is currently limited in publicly available literature. However, studies on structurally similar pyridazinone derivatives provide a strong rationale for its investigation as a PDE4 inhibitor. The following table summarizes the in vitro activity of a promising related compound, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, against the PDE4B isoenzyme, a key target for anti-inflammatory effects.[7][8]
| Compound | Target | Assay Type | IC50 (nM) | % Inhibition @ 20 µM | Reference |
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | Biochemical Assay | 251 ± 18 | 64% | [7][8] |
| Roflumilast (Reference) | PDE4B | Biochemical Assay | - | 75% | [7] |
Note: The data presented is for a structurally related compound and should be used as a preliminary guide for investigating this compound. Experimental determination of the IC50 for this compound is highly recommended.
Signaling Pathways and Experimental Workflows
PDE4 Signaling Pathway in Inflammation
The following diagram illustrates the central role of PDE4 in the inflammatory signaling cascade and the mechanism of action for PDE4 inhibitors.
Caption: Mechanism of action of this compound as a PDE4 inhibitor.
Experimental Workflow for In Vitro PDE4 Inhibition Assay
The following diagram outlines the general workflow for determining the in vitro potency of this compound using a fluorescence polarization (FP) assay.
Caption: General workflow for an in vitro PDE4 Fluorescence Polarization assay.
Experimental Protocols
In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol is adapted from established methods for measuring PDE4 activity and can be used to determine the IC50 value of this compound.[10]
Materials:
-
Recombinant human PDE4B enzyme
-
Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)
-
PDE Assay Buffer
-
Binding Agent (specific to the assay kit)
-
This compound
-
Positive control inhibitor (e.g., Roflumilast)
-
DMSO
-
384-well black microplates
-
Microplate reader capable of fluorescence polarization measurements
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in PDE Assay Buffer to obtain a range of concentrations (e.g., from 100 µM to 0.1 nM). Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare similar dilutions for the positive control, Roflumilast.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted compounds, positive control, or vehicle (PDE Assay Buffer with DMSO) to the wells of a 384-well plate.
-
-
Enzyme Addition:
-
Dilute the recombinant PDE4B enzyme to the desired concentration in PDE Assay Buffer. The optimal concentration should be determined empirically.
-
Add 10 µL of the diluted enzyme to each well, except for the "no enzyme" control wells.
-
-
Reaction Initiation:
-
Prepare a solution of FAM-cAMP in PDE Assay Buffer.
-
Add 5 µL of the FAM-cAMP solution to all wells to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Reaction Termination and Detection:
-
Add 10 µL of the Binding Agent to all wells to stop the reaction and bind to the hydrolyzed product (5'-AMP).
-
Incubate for an additional 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Anti-Inflammatory Activity: Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation in Mice
This protocol describes a widely used model to assess the anti-inflammatory effects of compounds in the lungs.[1][7][11]
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Dexamethasone (positive control)
-
C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Bronchoalveolar lavage (BAL) equipment
-
Cell counting materials (hemocytometer or automated cell counter)
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into the following groups (n=6-8 per group):
-
Vehicle Control (saline challenge, vehicle treatment)
-
LPS Control (LPS challenge, vehicle treatment)
-
This compound treated (LPS challenge, various doses)
-
Positive Control (LPS challenge, dexamethasone treatment)
-
-
-
Compound Administration:
-
Administer this compound or vehicle (e.g., saline with a small percentage of a solubilizing agent) via an appropriate route (e.g., intraperitoneal, oral gavage) 1 hour before LPS challenge.
-
-
LPS Challenge:
-
Anesthetize the mice.
-
Intratracheally or intranasally instill a single dose of LPS (e.g., 5 mg/kg) dissolved in sterile saline.[12] Administer an equivalent volume of saline to the vehicle control group.
-
-
Sample Collection (24 hours post-LPS challenge):
-
Euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile saline into the lungs.
-
Collect blood and lung tissue for further analysis.
-
-
Analysis:
-
BAL Fluid Analysis:
-
Determine the total and differential cell counts (neutrophils, macrophages) in the BAL fluid.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid supernatant using ELISA.
-
-
Lung Histology:
-
Fix, embed, and section the lung tissue.
-
Stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and lung injury.
-
-
In Vivo Efficacy in an Asthma Model: Ovalbumin (OVA)-Induced Airway Inflammation in Mice
This model is used to evaluate the potential of this compound in an allergic asthma setting.[2][3][13]
Materials:
-
This compound
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Sterile saline
-
Dexamethasone (positive control)
-
BALB/c mice (6-8 weeks old)
-
Nebulizer
-
Materials for BAL fluid analysis and histology as described above.
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice by intraperitoneal injection of OVA (e.g., 20 µg) emulsified in alum.
-
-
Challenge:
-
From days 21 to 23, challenge the sensitized mice with aerosolized OVA (e.g., 1% in saline) for 30 minutes each day using a nebulizer.
-
-
Compound Administration:
-
Administer this compound or vehicle daily, 1 hour before each OVA challenge.
-
-
Sample Collection and Analysis (48 hours after the last challenge):
-
Perform BAL and collect lung tissue as described in the LPS model.
-
Analyze BAL fluid for total and differential cell counts (especially eosinophils).
-
Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid.
-
Perform histological analysis of lung tissue, including Periodic acid-Schiff (PAS) staining for mucus production.
-
Conclusion
The provided application notes and protocols offer a framework for the comprehensive evaluation of this compound as a PDE4 inhibitor for respiratory diseases. The structural similarity to other active pyridazinone derivatives suggests its potential as a valuable research compound. The detailed experimental procedures will enable researchers to determine its in vitro potency and in vivo efficacy, contributing to the development of novel anti-inflammatory therapeutics.
References
- 1. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 2. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 3. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. atsjournals.org [atsjournals.org]
- 8. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Lipopolysaccharide-induced murine lung injury results in long-term pulmonary changes and downregulation of angiogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cardiovascular Effects of 5-Methyl-3(2H)-pyridazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cardiovascular effects of 5-Methyl-3(2H)-pyridazinone derivatives, detailing their pharmacological activities, mechanisms of action, and protocols for their evaluation.
Introduction
Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities.[1] Among these, this compound derivatives have emerged as promising scaffolds for the development of novel cardiovascular agents.[2][3] These compounds have been shown to exhibit a range of beneficial effects, including cardiotonic (positive inotropic), vasodilatory, antihypertensive, and antiplatelet activities.[4][5] Their therapeutic potential lies in their ability to modulate key signaling pathways involved in cardiovascular function, primarily through the inhibition of phosphodiesterase III (PDE III).[4][6]
Pharmacological Activities and Mechanism of Action
The primary cardiovascular effects of this compound derivatives are attributed to their potent and selective inhibition of PDE III.[6]
2.1. Cardiotonic (Positive Inotropic) Effects:
In cardiac muscle, inhibition of PDE III prevents the breakdown of cyclic adenosine monophosphate (cAMP).[7] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates L-type calcium channels and phospholamban. This results in increased intracellular calcium concentration and enhanced myocardial contractility, producing a positive inotropic effect.[6] This mechanism is distinct from that of β-adrenergic receptor stimulation.[6] Several 5-methyl-4,5-dihydro-3(2H)-pyridazinone derivatives have demonstrated potent positive inotropic effects, with some compounds being more effective than established drugs like amrinone and milrinone.[4][6]
2.2. Vasodilatory and Antihypertensive Effects:
In vascular smooth muscle cells, PDE III inhibition also leads to an increase in cAMP, which promotes vasodilation and a subsequent reduction in blood pressure.[2] Some derivatives act as direct vasodilators, while others modulate the renin-angiotensin-aldosterone system.[2] Additionally, certain pyridazinone derivatives have been shown to upregulate endothelial nitric oxide synthase (eNOS) expression, leading to increased nitric oxide (NO) production and vasorelaxation.[8] In vivo studies in rats have confirmed the antihypertensive activity of these compounds, demonstrating a significant reduction in mean arterial blood pressure.[9][10][11]
2.3. Antiplatelet Activity:
Increased cAMP levels in platelets, mediated by PDE III inhibition, are also responsible for the antiplatelet effects of these derivatives.[7] This leads to the inhibition of platelet aggregation induced by various agonists like ADP and collagen.[4][7]
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo activities of various this compound derivatives.
Table 1: In Vitro Vasodilatory and PDE III Inhibitory Activity
| Compound | Assay | Parameter | Value | Reference |
| 5-methyl derivative of Imazodan | PDE III Inhibition (guinea pig ventricular muscle) | IC50 | 0.6 µM | [2] |
| Compound 9 | Vasodilation | IC50 | 0.051 µM | [2] |
| N,O-dibenzyl derivative (10) | Vasodilation & Antiplatelet | IC50 | 35.3 µM | [2] |
| Compound 13 | Vasodilation (rat thoracic aortic rings) | IC50 | 0.199 µM | [2] |
| Acid (16) | Vasodilation (rat thoracic aortic rings) | EC50 | 0.339 µM | [2] |
| Ester analog (17) | Vasodilation (rat thoracic aortic rings) | EC50 | 1.225 µM | [2] |
| 4-methoxyphenyl hydrazide derivative (18) | Vasodilation (rat thoracic aortic rings) | EC50 | 1.204 µM | [2] |
| Compound 4f | Vasodilation (rat thoracic aorta) | EC50 | 0.0136 µM | [8] |
| Compound 4h | Vasodilation (rat thoracic aorta) | EC50 | 0.0117 µM | [8] |
| Compound 5d | Vasodilation (rat thoracic aorta) | EC50 | 0.0053 µM | [8] |
| Compound 5e | Vasodilation (rat thoracic aorta) | EC50 | 0.0025 µM | [8] |
Table 2: In Vivo Antihypertensive Activity
| Compound | Animal Model | Effect | Reference |
| Compound 6 | Anesthetized normotensive rats | ED50 = 1.6 µmol/kg (increase in blood flow) | [2] |
| Compound 7 | Sheep | 33.04% inhibition of carotid artery contraction | [2] |
| Compounds 8a & 8b | Rat aorta | 48.8% & 44.2% inhibition of phenylephrine contraction | [2] |
| Compounds 11 & 12 | Rats | 41.84% & 40.98% reduction in MABP | [2] |
| Compounds 14 & 15 | Rats | 41.99% & 42.40% reduction in MABP | [2] |
Table 3: Cardiotonic Activity
| Compound | Animal Model | Effect | Reference |
| Compound 5a | Isolated perfused toad heart | Potent cardiotonic activity | [12] |
| Compound 36 | Anesthetized dogs | Relative potency = 2.11 (vs. milrinone = 1) | [13] |
| CI-930 (5-methyl derivative of CI-914) | - | More potent than milrinone | [6] |
Experimental Protocols
4.1. In Vitro Vasorelaxant Activity on Isolated Rat Thoracic Aorta
This protocol is used to assess the vasodilatory effect of the test compounds.
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7)
-
Phenylephrine (PE)
-
Test compounds
-
Organ bath system with isometric force transducers
Procedure:
-
Euthanize the rat and carefully dissect the thoracic aorta.
-
Clean the aorta of adhering connective and adipose tissues and cut it into rings of 2-3 mm in length.
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
After equilibration, pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, cumulatively add the test compounds in increasing concentrations to the organ bath.
-
Record the relaxation response as a percentage of the PE-induced contraction.
-
Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).[8]
4.2. In Vivo Antihypertensive Activity using the Tail-Cuff Method in Rats
This non-invasive method is used to measure the effect of test compounds on blood pressure in conscious rats.[1][9][10][11]
Materials:
-
Spontaneously hypertensive rats (SHR) or normotensive rats in which hypertension has been induced (e.g., with methylprednisolone acetate).[9]
-
Non-invasive blood pressure recorder (e.g., CODA Tail-Cuff system).
-
Animal restrainers.
-
Test compounds and vehicle.
-
Standard antihypertensive drugs (e.g., hydralazine, propranolol).[9]
Procedure:
-
Train the rats to the restraining and measurement procedure for several days before the experiment to minimize stress-induced blood pressure variations.
-
On the day of the experiment, place the conscious rat in a restrainer.
-
Record the baseline mean arterial blood pressure (MABP) and heart rate.
-
Administer the test compound or vehicle (e.g., intraperitoneally or orally).
-
Measure the MABP and heart rate at various time points after administration (e.g., 1, 3, 6, 12, 24 hours).[9]
-
Compare the changes in MABP in the treated groups to the vehicle control group and a standard drug group.
-
Analyze the data to determine the percentage reduction in MABP.[2]
4.3. In Vitro Cardiotonic Activity on Isolated Perfused Heart
This protocol assesses the direct effect of compounds on myocardial contractility.
Materials:
-
Langendorff apparatus.
-
Ringer's solution or similar physiological salt solution.
-
Force-displacement transducer.
-
Test compounds and a standard cardiotonic drug (e.g., digoxin, levosimendan).[12][15]
Procedure:
-
Euthanize the animal and rapidly excise the heart.
-
Mount the heart on the Langendorff apparatus and perfuse it with oxygenated physiological salt solution at a constant temperature and pressure.
-
Allow the heart to stabilize for a period of time.
-
Record the baseline contractile force (amplitude of contraction) and heart rate.
-
Administer the test compounds in increasing concentrations into the perfusion solution.
-
Record the changes in contractile force and heart rate.
-
Express the cardiotonic effect as the percentage change in the amplitude of contractility compared to the baseline and a standard drug.[16]
Visualizations
Caption: PDE III inhibition in cardiomyocytes by this compound derivatives.
Caption: eNOS-mediated vasodilation by certain pyridazinone derivatives.
Caption: General workflow for the evaluation of pyridazinone derivatives.
References
- 1. scispace.com [scispace.com]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. jchemrev.com [jchemrev.com]
- 6. Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sarpublication.com [sarpublication.com]
- 8. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. sciforum.net [sciforum.net]
- 10. iajpr.com [iajpr.com]
- 11. ijpsr.com [ijpsr.com]
- 12. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 13. Studies on cardiotonic agents. VI. Synthesis of novel 4,5-dihydro-3(2H)-pyridazinone derivatives carrying some benzoheterocycles at the 6-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 5-Methyl-3(2H)-pyridazinone in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of the 5-Methyl-3(2H)-pyridazinone scaffold. This versatile heterocyclic core is a key pharmacophore in the development of novel therapeutic agents due to its wide range of biological activities. These activities include anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[1][2][3] The protocols and data presented herein are intended to guide researchers in the synthesis and evaluation of novel pyridazinone derivatives for structure-activity relationship (SAR) studies.
Structure-Activity Relationship (SAR) Workflow
The following diagram outlines the general workflow for conducting SAR studies with this compound derivatives.
Caption: General workflow for SAR studies of this compound.
Quantitative Data Summary
The following tables summarize the biological activities of various this compound derivatives from published studies. This data is crucial for establishing meaningful structure-activity relationships.
Table 1: Anti-inflammatory and Analgesic Activity of Pyridazinone Derivatives
| Compound ID | R1 (Position 2) | R2 (Position 5) | R3 (Position 6) | Anti-inflammatory Activity (% Inhibition of Edema) | Analgesic Activity (% Protection) | Ulcerogenic Index | Reference |
| 20 | H | 4-chloro-benzyl | 4-chloro-phenyl | 71.95 | Significant | Low (0.1 ± 0.1) | [4] |
| 26 | H | 4-fluoro-benzyl | 4-chloro-phenyl | 77.23 | Significant | Low (0.1 ± 0.1) | [4] |
| 28 | H | 4-methoxy-benzyl | 4-chloro-phenyl | 67.48 | 42.12 | Low (0.2 ± 0.12) | [4] |
| 34 | H | 3,4-dimethoxy-benzyl | 4-methoxy-phenyl | 68.90 | 44.22 | Low (0.2 ± 0.12) | [4] |
| Ibuprofen | - | - | - | 85.77 | - | High (0.8 ± 0.1) | [4] |
Table 2: Anticancer Activity of Pyridazinone Derivatives against HCT116 Cells
| Compound ID | R1 (Position 2) | R2 (Position 6) | Modification | IC50 (µM) | Reference |
| 3a | -CH2-piperazinyl-phenyl | 6-phenyl | - | >100 | [5] |
| 3b | -CH2-piperazinyl-(4-methyl-phenyl) | 6-phenyl | - | 149.70 | |
| 3e | -CH2-piperazinyl-(4-methoxy-phenyl) | 6-phenyl | - | High Activity | [5] |
| 3f | -CH2-piperazinyl-(2-methoxy-phenyl) | 6-phenyl | - | High Activity | |
| 3g | -CH2-piperazinyl-(3-methoxy-phenyl) | 6-phenyl | - | High Activity | [6] |
Table 3: Vasodilatory and PDE Inhibitory Activity of Pyridazinone Derivatives
| Compound ID | R1 (Position 2) | R2 (Position 6) | Activity | IC50 / EC50 | Reference |
| 9 | Amide derivatives | 4-carboxymethyloxyphenyl | Vasodilatory | 0.051 µM | [7] |
| 10 | N,O-dibenzyl | - | Vasodilatory | 35.3 µM | [7] |
| 13 | - | - | Vasorelaxant | 0.199 µM | [7] |
| 16 | - | - | Vasodilating | 0.339 µM | [7] |
| 27 | - | - | PDE-5 Inhibition | 34 nM | [7] |
| Hydralazine | - | - | Vasodilating | 18.210 µM | [7] |
| Sildenafil | - | - | PDE-5 Inhibition | 20 nM | [7] |
Experimental Protocols
General Synthesis of 6-Aryl-4,5-dihydro-3(2H)-pyridazinone Derivatives
This protocol describes a general method for the synthesis of the pyridazinone core, which can then be further derivatized.
Materials:
-
Substituted aromatic hydrocarbon (e.g., anisole)
-
Succinic anhydride
-
Anhydrous aluminium chloride (AlCl3)
-
Dry nitrobenzene or other suitable solvent
-
Hydrazine hydrate (80% or 99%)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Friedel-Crafts Acylation:
-
To a stirred solution of the substituted aromatic hydrocarbon in dry nitrobenzene, add succinic anhydride in portions.
-
Cool the mixture in an ice bath and add anhydrous AlCl3 portion-wise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into a mixture of crushed ice and concentrated HCl.
-
Extract the resulting β-aroylpropionic acid with a suitable solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product. Recrystallize from a suitable solvent.
-
-
Cyclization:
-
Reflux a mixture of the β-aroylpropionic acid and hydrazine hydrate in ethanol for 4-6 hours.
-
After cooling, the solid product will precipitate.
-
Filter the precipitate, wash with cold ethanol, and recrystallize from a suitable solvent to yield the 6-aryl-4,5-dihydro-3(2H)-pyridazinone.
-
Derivatization at the N-2 Position: Synthesis of N-Mannich Bases
This protocol details the synthesis of N-substituted piperazinylmethyl derivatives.[5]
Materials:
-
6-Aryl-4,5-dihydro-3(2H)-pyridazinone
-
Formaldehyde (37% aqueous solution)
-
Substituted piperazine
-
Ethanol
Procedure:
-
Dissolve the 6-aryl-4,5-dihydro-3(2H)-pyridazinone in ethanol.
-
Add an equimolar amount of formaldehyde solution and the desired substituted piperazine.
-
Stir the reaction mixture at room temperature for 24 hours.
-
The precipitated product is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent.
In Vitro Anti-inflammatory Activity Assay: Carrageenan-Induced Rat Paw Edema
This protocol is a standard method for evaluating the in vivo anti-inflammatory activity of the synthesized compounds.[4]
Materials:
-
Wistar albino rats (150-200 g)
-
1% w/v carrageenan solution in normal saline
-
Test compounds and standard drug (e.g., Ibuprofen) suspended in 0.5% carboxymethyl cellulose (CMC)
-
Plethysmometer
Procedure:
-
Divide the animals into groups (control, standard, and test groups).
-
Administer the test compounds and the standard drug orally at a specified dose. The control group receives the vehicle (0.5% CMC).
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the test group.
Conceptual Signaling Pathway
The following diagram illustrates a conceptual signaling pathway that could be modulated by this compound derivatives, for instance, in the context of cancer therapy where receptor tyrosine kinases (RTKs) are often targeted.
Caption: Conceptual RTK signaling pathway potentially targeted by pyridazinone derivatives.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. abis-files.ebyu.edu.tr [abis-files.ebyu.edu.tr]
- 6. Focusing on New Piperazinyl‐methyl‐3(2H)pyridazinone Based Derivatives: Design, Synthesis, Anticancer Activity and Computational Studies (2023) | İrem B. Merde | 8 Citations [scispace.com]
- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Experimental Design for Evaluating the Analgesic Properties of Pyridazinones
Introduction
Pyridazinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including analgesic and anti-inflammatory effects.[1][2] Many of these compounds exert their effects through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs), such as the inhibition of cyclooxygenase (COX) enzymes.[2][3][4] Evaluating the analgesic potential of novel pyridazinone candidates requires a systematic approach, employing a battery of in vitro and in vivo assays to characterize their efficacy, potency, and mechanism of action. This document provides detailed protocols for a tiered experimental design, progressing from initial in vitro screening to comprehensive in vivo pain models.
Experimental Strategy Overview
A robust evaluation of a pyridazinone derivative's analgesic properties typically follows a multi-step process. The initial phase involves in vitro screening to determine the compound's activity on key molecular targets, such as COX enzymes and inflammatory cytokine production. Promising candidates then advance to in vivo models that assess analgesic efficacy in different types of pain, including peripheral, central, and inflammatory pain.
Caption: High-level workflow for evaluating pyridazinone analgesics.
Part 1: In Vitro Mechanistic Assays
Protocol 1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay is crucial for determining if a pyridazinone derivative acts as a COX inhibitor and for assessing its selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform.[5][6]
Principle The assay measures the peroxidase activity of purified human recombinant COX-1 and COX-2. The conversion of arachidonic acid to prostaglandin H2 (PGH2) is measured, often by quantifying a stable downstream product like PGE2 or by using a fluorometric probe.[5][7] The inhibitory effect of the test compound is determined by measuring the reduction in product formation.
Methodology
-
Reagent Preparation : Prepare reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), solutions of co-factors (e.g., hematin, L-epinephrine), and purified human recombinant COX-1 or COX-2 enzyme.[5]
-
Compound Preparation : Dissolve pyridazinone derivatives and reference inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective) in DMSO to create stock solutions. Prepare serial dilutions.
-
Assay Procedure :
-
In a 96-well plate, add reaction buffer, co-factors, and the enzyme solution (COX-1 or COX-2).
-
Add the test compound or reference inhibitor at various concentrations and pre-incubate at 37°C for 10-15 minutes.[7]
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate for a defined period (e.g., 2 minutes) at 37°C.[7]
-
Stop the reaction (e.g., by adding a solution of stannous chloride).[7]
-
-
Detection : Quantify the prostaglandin product (e.g., PGF2α or PGE2) using a specific ELISA kit according to the manufacturer's instructions.[7]
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration causing 50% inhibition) by fitting the data to a dose-response curve. The Selectivity Index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2).
Data Presentation
Table 1: In Vitro COX Inhibition by Pyridazinone Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Pyridazinone A | 15.2 | 0.85 | 17.9 |
| Pyridazinone B | 5.6 | 5.1 | 1.1 |
| Indomethacin | 0.21 | 0.42 | 0.5 |
| Celecoxib | 12.9 | 0.35 | 36.9 |
Signaling Pathway: Arachidonic Acid Cascade
Caption: Inhibition of the COX pathway by pyridazinone derivatives.
Protocol 2: LPS-Induced Cytokine Release in Macrophages
This assay evaluates the anti-inflammatory potential of pyridazinones by measuring their ability to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in immune cells stimulated with lipopolysaccharide (LPS).[8][9]
Principle LPS, a component of gram-negative bacteria, activates macrophages (e.g., RAW 264.7 or primary cells) through Toll-like receptor 4 (TLR4), leading to the production and release of inflammatory mediators.[8][10] The concentration of these mediators in the cell culture supernatant is measured by ELISA.
Methodology
-
Cell Culture : Culture RAW 264.7 macrophage cells in complete RPMI 1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.[11]
-
Cell Plating : Seed cells in a 96-well plate at a density of ~5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment : Pre-treat the cells with various concentrations of the pyridazinone derivatives or a reference drug (e.g., Dexamethasone) for 1 hour.[12]
-
Stimulation : Add LPS (e.g., 1 µg/mL final concentration) to all wells except the negative control.[12]
-
Incubation : Incubate the plate for 18-24 hours at 37°C.
-
Supernatant Collection : Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification : Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer’s protocol.
-
Data Analysis : Calculate the percentage inhibition of cytokine release for each compound concentration compared to the LPS-only control.
Data Presentation
Table 2: Inhibition of LPS-Induced Cytokine Release by Pyridazinone A
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 0.1 | 15.3 | 11.8 |
| 1.0 | 45.8 | 39.2 |
| 10.0 | 88.2 | 76.5 |
| 100.0 | 95.1 | 91.3 |
Part 2: In Vivo Analgesic Models
All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 3: Acetic Acid-Induced Writhing Test
This model is widely used to screen for peripheral analgesic activity.[13][14] The intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response (abdominal constrictions and stretching).[13][15]
Methodology
-
Animals : Use male Swiss albino mice (20-30 g).[13] Acclimatize animals for at least one week before the experiment.
-
Grouping : Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Diclofenac, 10 mg/kg), and Test Groups (Pyridazinone derivatives at various doses).
-
Drug Administration : Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Writhing : After a set absorption time (e.g., 30-60 minutes post-drug administration), inject 0.6-1% acetic acid (10 mL/kg) intraperitoneally into each mouse.[13][16]
-
Observation : Immediately place each mouse in an individual observation chamber. Five minutes after the acetic acid injection, count the number of writhes for a period of 10-15 minutes.[13][15]
-
Data Analysis : Calculate the mean number of writhes for each group. The percentage of analgesic activity (% inhibition) is calculated using the formula: [(C - T) / C] x 100, where C is the mean writhes in the control group and T is the mean writhes in the treated group.[16]
Data Presentation
Table 3: Effect of Pyridazinone Derivatives on Acetic Acid-Induced Writhing
| Treatment Group | Dose (mg/kg, p.o.) | Mean Writhing Count (± SEM) | % Inhibition |
|---|---|---|---|
| Vehicle Control | - | 35.2 ± 2.1 | - |
| Diclofenac | 10 | 9.8 ± 1.5 | 72.2% |
| Pyridazinone A | 25 | 20.1 ± 1.9 | 42.9% |
| Pyridazinone A | 50 | 12.5 ± 1.7 | 64.5% |
Protocol 4: Hot Plate Test
This test is used to evaluate centrally acting analgesics. It measures the reaction time of an animal to a thermal pain stimulus.[17][18] An increase in the time it takes for the animal to show a pain response (e.g., paw licking, jumping) indicates an analgesic effect.[19]
Methodology
-
Apparatus : Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 1°C).[20]
-
Animals : Use mice or rats.
-
Baseline Measurement : Before drug administration, place each animal on the hot plate and record the baseline latency to the first sign of nociception (paw licking or jumping). A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage.[19][20]
-
Grouping and Administration : Group the animals and administer the vehicle, positive control (e.g., Morphine, 5 mg/kg), and test compounds.
-
Post-Treatment Measurement : At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and record the reaction latency.
-
Data Analysis : Compare the post-treatment latencies to the baseline latencies and to the vehicle control group. Data can be expressed as the mean latency time or as the Maximum Possible Effect (% MPE).
Data Presentation
Table 4: Effect of Pyridazinone Derivatives in the Hot Plate Test
| Treatment Group | Dose (mg/kg) | Latency (sec) at 60 min (± SEM) |
|---|---|---|
| Vehicle Control | - | 8.5 ± 0.7 |
| Morphine | 5 | 22.1 ± 1.8 |
| Pyridazinone A | 50 | 9.2 ± 0.9 |
| Pyridazinone C | 50 | 16.8 ± 1.5 |
Protocol 5: Formalin Test
The formalin test is a robust model of continuous pain that can differentiate between nociceptive and inflammatory pain mechanisms.[21][22] Subcutaneous injection of formalin into the paw elicits a biphasic pain response.[23]
-
Phase I (Early Phase) : Lasts 0-5 minutes post-injection and represents acute, neurogenic pain from direct activation of nociceptors.[24]
-
Phase II (Late Phase) : Occurs 15-30 minutes post-injection and involves an inflammatory response and central sensitization.[22][24]
Methodology
-
Animals : Use mice or rats.
-
Grouping and Administration : Group animals and administer vehicle, positive controls (e.g., Morphine for both phases, an NSAID like Diclofenac for Phase II), and test compounds.
-
Formalin Injection : After the drug absorption period, inject a dilute formalin solution (e.g., 2.5%, 20 µL) subcutaneously into the plantar surface of one hind paw.[21]
-
Observation : Immediately place the animal in a transparent observation chamber. Record the total time the animal spends licking or biting the injected paw during Phase I (0-5 min) and Phase II (15-30 min).[24]
-
Data Analysis : Calculate the mean licking/biting time for each phase in each group. Compare the treated groups to the vehicle control to determine the percentage reduction in nociceptive behavior.
Data Presentation
Table 5: Effect of Pyridazinone A in the Formalin Test
| Treatment Group | Dose (mg/kg) | Licking Time - Phase I (sec ± SEM) | Licking Time - Phase II (sec ± SEM) | % Inhibition (Phase II) |
|---|---|---|---|---|
| Vehicle Control | - | 65.4 ± 5.1 | 98.2 ± 8.5 | - |
| Diclofenac | 10 | 62.1 ± 4.8 | 35.7 ± 4.2 | 63.6% |
| Pyridazinone A | 50 | 63.5 ± 5.3 | 41.3 ± 5.1 | 58.0% |
References
- 1. sarpublication.com [sarpublication.com]
- 2. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - CA [thermofisher.com]
- 12. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 15. saspublishers.com [saspublishers.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Hot plate test - Wikipedia [en.wikipedia.org]
- 18. Hot plate test [panlab.com]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 21. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. criver.com [criver.com]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 5-Methyl-3(2H)-pyridazinone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Methyl-3(2H)-pyridazinone.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: A highly effective reported method involves the reaction of 5-Hydroxy-4-methyl-5H-furan-2-one with hydrazine hydrate in tetrahydrofuran. This method has been shown to produce this compound in yields around 80%.[1] The reaction involves a ring-opening of the furanone by the hydrazine, followed by an intramolecular cyclization to form the stable pyridazinone ring.[2]
Q2: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A2: Low yields are a frequent issue in pyridazinone synthesis.[3] A systematic approach to troubleshooting should be employed:
-
Purity of Starting Materials: Ensure the purity of your starting materials, particularly the 5-Hydroxy-4-methyl-5H-furan-2-one and hydrazine hydrate. Impurities can lead to undesired side reactions.[3]
-
Reaction Temperature and Time: The reaction temperature is critical. Initially, the reaction can be stirred at room temperature, but heating may be required for the reaction to go to completion.[1] Excessively high temperatures can cause decomposition. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and duration.[3]
-
Solvent Choice: The choice of solvent can significantly impact reaction rate and yield. Tetrahydrofuran (THF) is a documented solvent for this synthesis.[1] Protic solvents like ethanol or acetic acid are also commonly used for pyridazinone synthesis and can facilitate the reaction.[3]
-
Water Removal: The cyclization step that forms the pyridazinone ring produces water.[2] In some cases, actively removing this water using a Dean-Stark apparatus or molecular sieves can shift the reaction equilibrium towards the product, thereby improving the yield.[3]
Q3: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions?
A3: During the synthesis of pyridazinone derivatives, several side reactions can occur, leading to impurities:
-
Over-alkylation: If using a substituted hydrazine, alkylation can occur at both nitrogen atoms, though this is less common with hydrazine hydrate.[3]
-
Dehydration/Aromatization Byproducts: Under harsh acidic or high-temperature conditions, the dihydropyridazinone ring can potentially undergo dehydration, leading to aromatized byproducts.[3]
-
Incomplete Cyclization: The open-chain hydrazide intermediate may persist if the cyclization step is incomplete, which can be caused by insufficient heating or reaction time.[2]
Q4: What is the best method to purify the crude this compound?
A4: The primary methods for purifying pyridazinone derivatives are column chromatography and recrystallization.[3][4] For the synthesis from 5-Hydroxy-4-methyl-5H-furan-2-one, the crude product can be concentrated onto silica gel and purified by column chromatography.[1] Recrystallization from a suitable solvent system, such as a mixture of dichloromethane and ethanol, is also a widely used and effective technique for purifying solid pyridazinone products.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Purity of starting materials is low. | Use freshly purified reagents. Ensure hydrazine hydrate has not degraded.[3] |
| Reaction temperature is too low. | Monitor the reaction by TLC. If starting material is still present after an extended period at room temperature, gradually heat the reaction to 60°C.[1][3] | |
| Incorrect solvent. | While THF is a proven solvent[1], consider using protic solvents like ethanol, which can facilitate the cyclization.[3] | |
| Multiple Products Observed on TLC | Side reactions are occurring. | Avoid excessively high temperatures and harsh acidic conditions which can lead to dehydration byproducts.[3] |
| Incomplete reaction. | Ensure the reaction is allowed to proceed to completion by monitoring via TLC. One of the spots may be the hydrazide intermediate.[2] | |
| Difficulty in Product Isolation | Product is soluble in the reaction solvent. | Concentrate the reaction mixture under reduced pressure.[1] If the product precipitates, it can be collected by filtration.[3] |
| Product is an oil or does not crystallize. | Purify the crude material using column chromatography.[1][4] | |
| Purified Product is Still Impure | Ineffective purification method. | If recrystallization fails to yield a pure product, use column chromatography. A typical eluent system is a gradient of methanol in a mixture of ethyl acetate and dichloromethane.[1][4] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 5-Hydroxy-4-methyl-5H-furan-2-one
This protocol is adapted from a reported synthesis with a high yield.[1]
Materials:
-
5-Hydroxy-4-methyl-5H-furan-2-one
-
Hydrazine hydrate
-
Tetrahydrofuran (THF)
-
Silica gel
-
Solvents for column chromatography (e.g., ethyl acetate, dichloromethane, methanol)
Procedure:
-
In a round-bottom flask, combine 5-Hydroxy-4-methyl-5H-furan-2-one (1.0 eq) and hydrazine hydrate (1.0 eq).
-
Add tetrahydrofuran (THF) and stir the mixture vigorously at room temperature for 1.5 hours.
-
A solid may begin to precipitate. Heat the reaction mixture to 60°C and continue stirring overnight.
-
Monitor the reaction progress by TLC to confirm the consumption of the starting material.
-
Once the reaction is complete, cool the mixture and concentrate it under reduced pressure.
-
Adsorb the crude reaction mixture onto silica gel.
-
Purify the product by column chromatography using a gradient eluent system, such as 0 to 10% methanol in a 1:1 mixture of ethyl acetate/dichloromethane, to yield the pure this compound.
Protocol 2: General Synthesis of 4,5-Dihydropyridazin-3(2H)-ones from γ-Keto Acids
This is a general procedure and serves as a common alternative route for pyridazinone synthesis.[3][5]
Materials:
-
γ-Keto acid (e.g., Levulinic acid)
-
Hydrazine hydrate (99%)
-
Ethanol or Acetic Acid
Procedure:
-
Dissolve the γ-keto acid (1.0 eq) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
-
Add an excess of hydrazine hydrate (e.g., 1.2-1.5 eq) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure product. Further purification can be achieved by recrystallization if needed.[3]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting workflow for addressing low reaction yields.
Caption: Reaction pathway for synthesis and a potential side reaction.
References
Technical Support Center: Synthesis of 5-Methyl-3(2H)-pyridazinone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-3(2H)-pyridazinone.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing a low yield for my this compound synthesis. What are the potential causes and how can I improve it?
A1: Low yields in this synthesis can stem from several factors. The most common precursor for the pyridazinone ring formation is a γ-keto acid, such as levulinic acid, which reacts with hydrazine.[1] Incomplete reaction or side reactions can significantly reduce the yield of the desired product.
-
Purity of Starting Materials: Ensure the purity of your levulinic acid and hydrazine hydrate. Impurities can lead to unwanted side reactions. It is advisable to use freshly distilled or high-purity reagents.
-
Reaction Temperature and Time: The initial condensation to form the hydrazone and subsequent cyclization are sensitive to temperature. The reaction of ethyl levulinate with hydrazine hydrate is typically carried out under reflux.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times at high temperatures might lead to degradation.
-
Incomplete Cyclization: The key step is the intramolecular cyclization of the intermediate hydrazone. If this step is not complete, the open-chain hydrazone will be a major component of your crude product, thus lowering the yield of the cyclic pyridazinone.
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Dehydrogenation Step: The synthesis of this compound from levulinic acid initially forms 6-methyl-4,5-dihydropyridazin-3(2H)-one. This intermediate needs to be dehydrogenated to introduce the double bond in the ring. An inefficient dehydrogenation step will result in a low yield of the final product.
Q2: My TLC analysis of the crude product shows multiple spots. What are these side products?
A2: The presence of multiple spots on your TLC plate indicates the formation of side products. The most common side products in the synthesis of pyridazinone derivatives include:
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Uncyclized Hydrazone: The initial reaction between the ketone group of levulinic acid and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, this hydrazone will be present as a major byproduct.[1]
-
Dimeric Impurities: It is possible for the unreacted amine group of the hydrazine or the hydrazone intermediate to react with a second molecule of levulinic acid, leading to the formation of larger, dimeric impurities.
-
Products of Dehydrogenation: If a strong oxidizing agent is used for the dehydrogenation of the dihydropyridazinone intermediate, over-oxidation or other side reactions can occur, leading to a mixture of products.
Q3: I have an unexpected peak in my NMR spectrum. How can I identify the impurity?
A3: An unexpected peak in your NMR spectrum likely corresponds to one of the side products mentioned above.
-
Hydrazone Intermediate: The presence of the uncyclized hydrazone of levulinic acid would show characteristic signals for the carboxylic acid proton (if not esterified), and the signals for the methyl and methylene groups would have different chemical shifts compared to the cyclized product.
-
Starting Material: Check for the presence of unreacted levulinic acid.
-
Dihydropyridazinone Intermediate: If the dehydrogenation step is incomplete, you will see signals corresponding to the 6-methyl-4,5-dihydropyridazin-3(2H)-one. This would include signals for the two methylene groups in the dihydropyridazine ring.
To confirm the identity of the impurity, it is recommended to isolate it using column chromatography and characterize it separately by NMR, Mass Spectrometry, and IR spectroscopy.
Potential Side Products and Identification
| Side Product | Potential Cause | Suggested Analytical Identification |
| Levulinic acid hydrazone | Incomplete cyclization due to low reaction temperature or insufficient reaction time. | NMR: Presence of a carboxylic acid proton signal (if starting from levulinic acid) and distinct chemical shifts for the methyl and methylene protons compared to the product. IR: Presence of both C=N and C=O (acid) stretching frequencies. |
| 6-methyl-4,5-dihydropyridazin-3(2H)-one | Incomplete dehydrogenation. | NMR: Characteristic signals for the two CH₂ groups in the saturated part of the ring. MS: A molecular ion peak corresponding to a mass 2 units higher than the final product. |
| Dimeric byproducts | Reaction of a second molecule of levulinic acid with the hydrazone intermediate. | MS: A molecular ion peak corresponding to a higher mass than the desired product. NMR: A more complex spectrum with multiple sets of signals. |
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from levulinic acid and hydrazine hydrate, proceeding through a dihydropyridazinone intermediate.
Part 1: Synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one
-
In a round-bottom flask equipped with a reflux condenser, dissolve levulinic acid (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add hydrazine hydrate (1 equivalent) dropwise to the solution while stirring.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Part 2: Synthesis of this compound (Dehydrogenation)
-
Dissolve the purified 6-methyl-4,5-dihydropyridazin-3(2H)-one from Part 1 in a suitable solvent like acetic acid.
-
Add a suitable dehydrogenating agent, such as bromine in acetic acid or palladium on carbon (Pd/C) with a hydrogen acceptor.
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Stir the reaction mixture at the appropriate temperature (this will depend on the chosen reagent) and monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, work up the reaction mixture accordingly. If using bromine, the excess can be quenched. If using Pd/C, the catalyst is removed by filtration.
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The crude product is then purified by column chromatography or recrystallization to yield pure this compound.
Reaction Pathway and Side Product Formation
References
Technical Support Center: Optimizing Pyridazinone Formation from Furanones
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize the synthesis of pyridazinones from furanones.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of pyridazinones from furanones and provides systematic approaches to resolve them.
Issue 1: Low or No Product Yield
A frequent challenge in the synthesis of pyridazinones is a low yield of the desired product.[1] Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Initial Checks:
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Purity of Starting Materials: Ensure the purity of the furanone derivative and hydrazine hydrate.[1] Impurities can lead to undesirable side reactions and inhibit the formation of the pyridazinone.[1] It is advisable to use freshly purified reagents.[1]
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This will help determine the optimal reaction time and temperature.[1]
Optimization of Reaction Conditions:
| Parameter | Troubleshooting Steps |
| Temperature | Reaction temperature is a critical factor.[1] If the temperature is too low, the reaction may be incomplete.[1] Conversely, excessively high temperatures can lead to the decomposition of reactants or the final product.[1] A stepwise increase in temperature while monitoring via TLC is recommended to find the optimal condition. |
| Solvent | The choice of solvent can significantly influence the reaction rate and yield.[1] Protic solvents such as ethanol, n-butanol, dioxane, or acetic acid are commonly used and often facilitate the reaction.[1] Consider screening different solvents to identify the most effective one for your specific substrates. |
| Catalyst | The intramolecular cyclization step can be promoted by acid catalysis.[2] A catalytic amount of glacial acetic acid or concentrated hydrochloric acid can be added to facilitate the ring closure.[2] |
| Water Removal | The cyclization step involves the elimination of a water molecule.[2] In some cases, removing water from the reaction mixture using a Dean-Stark apparatus or molecular sieves can shift the equilibrium towards the product, thereby improving the yield.[1] |
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for addressing low yields in pyridazinone synthesis.
Issue 2: Presence of Multiple Spots on TLC, Indicating Side Products
The formation of side products is a common challenge in pyridazinone synthesis.[1] Understanding these potential side reactions is key to minimizing their formation.
Common Side Reactions:
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Hydrazone Formation: The initial reaction between the furanone's carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[1]
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Formation of Regioisomers: When using unsymmetrical furanones, the two carbonyl groups can react with hydrazine at different rates, potentially leading to the formation of two different regioisomeric pyridazinone products.[1]
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N-N Bond Cleavage: Under harsh conditions, such as very high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]
Strategies to Minimize Side Products:
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Control Reaction Temperature: As mentioned previously, optimizing the temperature can prevent decomposition and unwanted side reactions.
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One-Pot vs. Two-Step Synthesis: Consider a two-step synthesis where the hydrazide intermediate is isolated first, purified, and then subjected to cyclization.[2] This can often lead to a cleaner reaction and a purer final product.
-
pH Control: The pH of the reaction medium can be critical. An acidic medium can catalyze the desired dehydration step, but strongly acidic conditions might promote side reactions.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the formation of pyridazinones from furanones?
A1: The synthesis of pyridazinones from furanones is typically a two-step process that can be performed in one pot.[2]
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Ring Opening: The reaction begins with a nucleophilic attack of hydrazine on the carbonyl group of the furanone ring. This leads to the opening of the lactone ring and the formation of an open-chain hydrazide intermediate.[2]
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Intramolecular Cyclization: The hydrazide intermediate then undergoes an intramolecular cyclization. This step is often promoted by heat or acid catalysis and results in the formation of the stable six-membered pyridazinone ring with the elimination of a water molecule.[2]
General Reaction Workflow
Caption: General reaction scheme for the synthesis of pyridazinone derivatives from 2(3H)-furanones.
Q2: What are the typical experimental conditions for this reaction?
A2: Reaction conditions can vary depending on the specific furanone substrate. However, general procedures often employ the following conditions:
| Parameter | Typical Conditions |
| Reactant Ratio | Hydrazine hydrate is typically used in a slight excess (1.5 - 2.0 equivalents) relative to the furanone.[2] |
| Solvent | Absolute ethanol is a commonly used solvent.[2] Dioxane and n-butanol are also frequently employed, especially when higher temperatures are required.[2] |
| Temperature | The reaction can be stirred at room temperature or heated to reflux.[2] Refluxing is often necessary to ensure the completion of the cyclization step.[2] |
| Reaction Time | Reaction times can range from 1 to 24 hours, depending on the reactivity of the substrate and the reaction temperature.[1][2] Monitoring by TLC is crucial to determine the endpoint.[2] |
| Work-up | Upon completion, the reaction mixture is typically cooled to room temperature. The pyridazinone product may precipitate and can be collected by filtration.[2] If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.[2] |
Q3: Can I isolate the hydrazide intermediate?
A3: Yes, a two-step synthesis involving the isolation of the hydrazide intermediate is a common and often preferred method to obtain a purer final product.[2]
Protocol for a Two-Step Synthesis:
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Synthesis of the Hydrazide Intermediate:
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Dissolve the 2(3H)-furanone derivative in absolute ethanol at room temperature.[2]
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Add hydrazine hydrate dropwise while stirring.[2]
-
Continue stirring at room temperature for 1-4 hours, monitoring the consumption of the furanone by TLC.[2]
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The hydrazide intermediate often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold ethanol, and dry.[2]
-
-
Cyclization to the Pyridazinone:
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Suspend the dried hydrazide intermediate in a suitable solvent (e.g., ethanol, acetic acid).[2]
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Add a catalytic amount of concentrated hydrochloric acid or glacial acetic acid.[2]
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Heat the mixture to reflux and monitor the reaction by TLC until the hydrazide is consumed.[2]
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Cool the reaction mixture and collect the precipitated pyridazinone derivative by filtration.[2]
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Wash the solid with water and then a small amount of cold ethanol.[2]
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Recrystallize the crude product from an appropriate solvent to obtain the pure pyridazinone derivative.[2]
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Experimental Protocols
Protocol 1: One-Pot Synthesis of 4-Arylmethylene-6-aryl-4,5-dihydropyridazin-3(2H)-ones
This protocol describes the direct conversion of 3-arylmethylene-5-aryl-2(3H)-furanones to the corresponding pyridazinone derivatives.[2]
Materials:
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3-arylmethylene-5-aryl-2(3H)-furanone (1 eq.)
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Hydrazine hydrate (80-99%) (1.5 - 2.0 eq.)[2]
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Absolute Ethanol, Dioxane, or n-Butanol[2]
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Glacial Acetic Acid (optional, for catalysis)[2]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 3-arylmethylene-5-aryl-2(3H)-furanone in absolute ethanol (or an alternative solvent).[2]
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Add hydrazine hydrate to the solution at room temperature with stirring.[2]
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The reaction mixture can be stirred at room temperature or heated to reflux. Forcing conditions such as reflux in ethanol, dioxane, or n-butanol are often employed to ensure cyclization to the pyridazinone.[2]
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Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
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Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.[2]
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If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.[2]
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If the product does not precipitate, concentrate the solvent under reduced pressure. The residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[2]
This document is intended for informational purposes only and should be used by qualified professionals. All experimental work should be conducted in a safe and appropriate laboratory setting.
References
Troubleshooting low purity of 5-Methyl-3(2H)-pyridazinone after synthesis
Technical Support Center: Synthesis of 5-Methyl-3(2H)-pyridazinone
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low purity issues during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low purity for this compound after synthesis?
Low purity in the synthesis of this compound can stem from several factors throughout the experimental process. These include:
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Impure Starting Materials: The quality of reactants, such as the γ-ketoacid or furanone precursor and hydrazine hydrate, is critical. Impurities can lead to unwanted side reactions.[1]
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Incomplete Reaction: The initial reaction between the carbonyl group and hydrazine forms a hydrazone intermediate. If the subsequent cyclization is slow or incomplete, this hydrazone may remain as a major impurity.[1]
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Suboptimal Reaction Conditions: Parameters like temperature, reaction time, solvent, and pH are crucial. Deviations from optimal conditions can result in side product formation or decomposition of the desired product.[1]
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Ineffective Water Removal: The cyclization step produces water. If not effectively removed, the reaction equilibrium may not favor product formation, leading to a mix of starting material, intermediate, and product.[1]
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Inefficient Purification: The chosen purification method (e.g., recrystallization or column chromatography) may not be suitable for removing specific impurities, or the technique may be performed incorrectly.
Q2: My TLC analysis shows multiple spots after the reaction. What could these side products be?
Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of impurities. Common side products in pyridazinone synthesis include:
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Unreacted Starting Materials: Residual γ-ketoacid or furanone precursors.
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Hydrazone Intermediate: The initial product of the reaction between the carbonyl compound and hydrazine. Incomplete cyclization is a common reason for its presence.[1]
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Dehydration/Aromatization Byproducts: Under harsh acidic conditions or high temperatures, side reactions can lead to various byproducts.[1]
Q3: How can I improve the yield and purity of my final product?
To enhance the yield and purity, a systematic approach to optimization is recommended:
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Verify Starting Material Purity: Ensure all reagents, especially the carbonyl precursor and hydrazine, are of high purity. Use freshly purified materials if necessary.[1]
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Optimize Reaction Conditions:
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Temperature: Monitor the reaction to find the optimal temperature that promotes product formation without causing decomposition.[1]
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Solvent: Protic solvents like ethanol or acetic acid are commonly used and often facilitate the reaction.[1]
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pH: For cyclocondensation reactions, pH can be critical. An acidic medium may catalyze the dehydration step.[1]
-
-
Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting materials and the formation of the product, helping to determine the optimal reaction time.[1]
-
Refine Purification Technique: If recrystallization proves insufficient, column chromatography is an effective alternative for separating closely related impurities.[2][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Purity of starting materials, suboptimal reaction temperature or time, incorrect solvent or pH.[1] | Verify reagent purity. Systematically adjust temperature and monitor via TLC to find the optimum. Screen different solvents (e.g., ethanol, acetic acid). Adjust pH if using a γ-ketoacid precursor.[1] |
| Multiple Spots on TLC | Incomplete reaction, formation of side products (e.g., hydrazone intermediate).[1] | Increase reaction time or temperature moderately. Ensure efficient stirring. Consider using a catalyst if applicable.[1] |
| Product Fails to Precipitate/Crystallize | Product is too soluble in the current solvent, insufficient product concentration, presence of oily impurities. | Cool the solution in an ice bath. Gently scratch the inside of the flask to induce crystallization. If unsuccessful, reduce solvent volume or add an anti-solvent. Consider purifying via column chromatography. |
| Final Product is an Oil or Gummy Solid | Presence of residual solvent or impurities that depress the melting point. | Dry the product under a high vacuum for an extended period. Wash/triturate the crude material with a solvent in which the product is insoluble but impurities are soluble (e.g., cold ether or hexane). Purify by column chromatography. |
| Incorrect Spectroscopic Data (e.g., ¹H NMR) | Presence of significant impurities or incorrect product structure. | Re-purify the product using column chromatography.[2][3] Carefully re-examine the synthetic route and starting materials to ensure the correct reaction was performed. Compare the obtained NMR data with literature values.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 5-Hydroxy-4-methyl-5H-furan-2-one
This protocol is adapted from a known synthetic route.[2][3]
Materials:
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5-Hydroxy-4-methyl-5H-furan-2-one
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Hydrazine hydrate
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Tetrahydrofuran (THF)
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Silica gel for column chromatography
-
Solvents for chromatography (Ethyl acetate, Dichloromethane, Methanol)
Procedure:
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In a round-bottom flask, vigorously stir 5-Hydroxy-4-methyl-5H-furan-2-one (1.0 eq) with hydrazine hydrate (1.0 eq) in tetrahydrofuran (THF).
-
Continue stirring at room temperature for approximately 1.5 hours. A solid may begin to precipitate.
-
Heat the reaction mixture to 60°C and maintain this temperature overnight with continued stirring.
-
Monitor the reaction to completion using TLC.
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Once the reaction is complete, cool the mixture and concentrate it under reduced pressure.
-
Adsorb the crude residue onto a small amount of silica gel.
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Purify the product by column chromatography using a gradient elution, for example, starting with a 1:1 mixture of ethyl acetate/dichloromethane and gradually increasing to 10% methanol in the same solvent mixture.[2][3]
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Collect the fractions containing the pure product (as identified by TLC) and remove the solvent under reduced pressure to yield this compound.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, water, or a mixture).
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature to form crystals.
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For maximum recovery, further cool the flask in an ice bath.
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Collect the purified crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals under a vacuum to remove any residual solvent.
Visual Workflow and Troubleshooting Diagrams
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low purity issues.
References
Technical Support Center: Purifying 5-Methyl-3(2H)-pyridazinone by Recrystallization
Welcome to the technical support center for the purification of 5-Methyl-3(2H)-pyridazinone. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity material through recrystallization.
Troubleshooting Recrystallization of this compound
This section addresses common issues encountered during the recrystallization of this compound and offers step-by-step solutions.
Problem 1: The compound does not dissolve in the hot solvent.
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Possible Cause: The chosen solvent is not suitable for dissolving this compound, even at elevated temperatures.
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Solution:
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Verify Solvent Choice: Based on the polarity of this compound, polar protic solvents like ethanol and isopropanol, or polar aprotic solvents like ethyl acetate and acetone are generally good starting points.
-
Increase Solvent Volume: Add a small additional volume of the hot solvent to the mixture. Do this incrementally to avoid using an excessive amount, which can lead to low recovery.
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Switch to a More Polar Solvent: If the compound remains insoluble, consider a more potent polar solvent such as ethanol or a mixture of solvents. For pyridazinone derivatives, ethanol has been shown to be an effective recrystallization solvent.
-
Problem 2: No crystals form upon cooling.
-
Possible Causes:
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The solution is not supersaturated, likely due to using too much solvent.
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The cooling process is too rapid.
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The concentration of the compound is too low.
-
-
Solutions:
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Induce Crystallization:
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Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: If available, add a single, pure crystal of this compound to the solution to act as a template for crystallization.
-
-
Concentrate the Solution: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the compound. Allow the concentrated solution to cool slowly.
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Cool to a Lower Temperature: If crystals do not form at room temperature, place the flask in an ice bath to further decrease the solubility of the compound.
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Problem 3: The compound "oils out" instead of forming crystals.
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Possible Cause: The compound is coming out of solution at a temperature above its melting point, or the solution is supersaturated to a very high degree. The presence of impurities can also lower the melting point of the mixture.
-
Solutions:
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Re-heat and Add More Solvent: Heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level and then allow it to cool more slowly.
-
Slower Cooling: Insulate the flask to ensure a very gradual temperature decrease. This allows the molecules more time to orient themselves into a crystal lattice.
-
Use a Different Solvent: The chosen solvent may have a boiling point that is too high relative to the melting point of the compound-impurity mixture. Select a solvent with a lower boiling point.
-
Problem 4: The recovered crystals are colored or appear impure.
-
Possible Causes:
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Colored impurities are present in the crude material.
-
The cooling was too rapid, trapping impurities within the crystal lattice.
-
-
Solutions:
-
Decolorize with Activated Carbon: Before the hot filtration step, add a small amount of activated carbon to the hot solution to adsorb colored impurities. Be aware that activated carbon can also adsorb some of the desired product.
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Perform a Second Recrystallization: A second recrystallization of the obtained crystals will likely yield a product with higher purity.
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Ensure Slow Cooling: Allow the solution to cool to room temperature without disturbance before moving it to an ice bath.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: While specific solubility data for this compound is not extensively published, based on its structure and data from similar pyridazinone derivatives, good starting points for solvent screening include:
-
Alcohols: Ethanol, Isopropanol
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Esters: Ethyl Acetate
-
Ketones: Acetone
A solvent should be chosen where this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Q2: How can I determine the right amount of solvent to use?
A2: The key is to use the minimum amount of hot solvent required to completely dissolve the crude solid. Add the solvent in small portions to the solid while heating and stirring until a clear solution is obtained. Using too much solvent is a common reason for low or no crystal yield.
Q3: My yield is very low. How can I improve it?
A3: Low yield can result from several factors:
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Using too much solvent: As mentioned above, this is a primary cause.
-
Premature crystallization: If the solution cools and crystals form during the hot filtration step, product will be lost. Ensure the funnel and receiving flask are pre-heated.
-
Incomplete crystallization: Allow sufficient time for the solution to cool and for crystallization to complete. Cooling in an ice bath after room temperature cooling can help maximize yield.
-
Washing with warm solvent: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize redissolving the product.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and a boiling chip. Heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue adding the solvent dropwise until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation has started, you can place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small portion of ice-cold solvent.
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Drying: Dry the crystals in a vacuum oven or air-dry them on the filter paper until a constant weight is achieved.
Protocol 2: Solvent-Antisolvent Recrystallization
This method is useful if a single solvent that meets all the criteria for recrystallization cannot be found.
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Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (a solvent in which it is highly soluble, e.g., ethanol) at room temperature.
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Antisolvent Addition: Slowly add a "poor" solvent or "antisolvent" (a solvent in which the compound is insoluble, e.g., water) dropwise with stirring until the solution becomes slightly turbid.
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Re-dissolution and Crystallization: Gently heat the solution until it becomes clear again. Then, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
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Isolation, Washing, and Drying: Follow steps 4-6 from the single-solvent recrystallization protocol.
Quantitative Data
| Solvent | Solubility of 6-Phenyl-3(2H)-pyridazinone (mole fraction at 318.2 K)[2] | Recommended for this compound? | Notes |
| Water | 1.26 x 10⁻⁵ | Potentially as an antisolvent | Very low solubility is expected. |
| Methanol | 5.18 x 10⁻³ | Good candidate | |
| Ethanol | 8.22 x 10⁻³ | Good candidate | Often a good choice for pyridazinone derivatives. |
| Isopropyl Alcohol (IPA) | 1.44 x 10⁻² | Good candidate | |
| Ethyl Acetate (EA) | 8.10 x 10⁻² | Good candidate | |
| Dimethyl Sulfoxide (DMSO) | 4.73 x 10⁻¹ | Likely too soluble | May be suitable as the "good" solvent in an antisolvent system. |
Visualizing the Workflow
To aid in understanding the decision-making process during recrystallization, the following workflow diagram is provided.
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Addressing poor solubility of 5-Methyl-3(2H)-pyridazinone in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 5-Methyl-3(2H)-pyridazinone in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: The solubility of this compound is influenced by its chemical structure, which includes both polar and non-polar features. Key properties to consider are its predicted pKa and its behavior in different solvent systems. The predicted pKa of this compound is approximately 11.50. This suggests it is a weakly acidic compound.
Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous assay buffer. What is the likely cause?
A2: This phenomenon, often called "crashing out," is common for compounds with poor aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer, the dramatic change in solvent polarity reduces the compound's solubility, leading to precipitation. The final concentration of DMSO in the assay may be too low to keep the compound dissolved.
Q3: What is the recommended starting approach to improve the solubility of this compound in my aqueous assay buffer?
A3: The recommended approach is to start with the simplest methods first. This includes preparing a high-concentration stock solution in an appropriate organic solvent like DMSO and then exploring the use of co-solvents, pH adjustment, or the addition of solubilizing agents like cyclodextrins in your aqueous buffer.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound in Aqueous Buffers
Initial Steps:
-
Prepare a Concentrated Stock Solution in DMSO: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro assays.
-
Optimize Final DMSO Concentration: While preparing working solutions, ensure the final concentration of DMSO in your assay is as high as permissible without affecting the biological system (typically ≤ 0.5%).
Advanced Strategies:
-
Co-solvents: If DMSO alone is insufficient, consider using other co-solvents. It is crucial to determine the tolerance of your specific assay to each co-solvent.
-
pH Adjustment: Given the predicted pKa of ~11.50, the compound is weakly acidic. Adjusting the pH of the assay buffer may influence its solubility. However, the impact might be more significant if the compound also had a basic functional group.[1]
-
Solubilizing Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[2][3][4][5][6] Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to aid in solubilization.
-
Issue 2: Compound Precipitates Over Time During the Assay
Possible Causes:
-
The compound concentration is at or near its saturation point in the final assay buffer.
-
Temperature fluctuations during the experiment are affecting solubility.
-
Interaction with other components in the assay medium.
Solutions:
-
Lower the Final Compound Concentration: If the experimental design allows, reducing the final concentration of this compound may prevent precipitation.
-
Maintain Consistent Temperature: Ensure all solutions and plates are maintained at a constant and appropriate temperature throughout the experiment.
-
Pre-warm Solutions: Gently warming the assay buffer and the diluted compound solution to the assay temperature before combining them can sometimes prevent precipitation.
-
Incorporate Solubilizing Agents: The use of cyclodextrins or surfactants can help maintain the compound's solubility over the duration of the experiment.
Data Presentation
Table 1: Solubility of a Structurally Related Compound, 6-Phenyl-3(2H)-pyridazinone, in DMSO/Water Mixtures at Different Temperatures
Data is presented as mole fraction solubility (x_e) and provides an estimate for the solubility behavior of this compound.
| Mass Fraction of DMSO (m) | T = 298.2 K (25°C) | T = 303.2 K (30°C) | T = 308.2 K (35°C) | T = 313.2 K (40°C) | T = 318.2 K (45°C) |
| 0.0 (Pure Water) | 5.82 x 10⁻⁶ | 6.94 x 10⁻⁶ | 8.42 x 10⁻⁶ | 1.02 x 10⁻⁵ | 1.30 x 10⁻⁵ |
| 0.1 | 1.35 x 10⁻⁵ | 1.62 x 10⁻⁵ | 1.95 x 10⁻⁵ | 2.34 x 10⁻⁵ | 2.89 x 10⁻⁵ |
| 0.2 | 4.11 x 10⁻⁵ | 4.89 x 10⁻⁵ | 5.85 x 10⁻⁵ | 6.98 x 10⁻⁵ | 8.54 x 10⁻⁵ |
| 0.3 | 1.29 x 10⁻⁴ | 1.52 x 10⁻⁴ | 1.80 x 10⁻⁴ | 2.13 x 10⁻⁴ | 2.57 x 10⁻⁴ |
| 0.4 | 4.41 x 10⁻⁴ | 5.12 x 10⁻⁴ | 6.00 x 10⁻⁴ | 7.05 x 10⁻⁴ | 8.39 x 10⁻⁴ |
| 0.5 | 1.45 x 10⁻³ | 1.66 x 10⁻³ | 1.91 x 10⁻³ | 2.21 x 10⁻³ | 2.57 x 10⁻³ |
| 0.6 | 4.61 x 10⁻³ | 5.17 x 10⁻³ | 5.83 x 10⁻³ | 6.60 x 10⁻³ | 7.51 x 10⁻³ |
| 0.7 | 1.42 x 10⁻² | 1.57 x 10⁻² | 1.74 x 10⁻² | 1.94 x 10⁻² | 2.17 x 10⁻² |
| 0.8 | 4.48 x 10⁻² | 4.88 x 10⁻² | 5.34 x 10⁻² | 5.85 x 10⁻² | 6.42 x 10⁻² |
| 0.9 | 1.41 x 10⁻¹ | 1.52 x 10⁻¹ | 1.64 x 10⁻¹ | 1.77 x 10⁻¹ | 1.92 x 10⁻¹ |
| 1.0 (Pure DMSO) | 4.00 x 10⁻¹ | 4.16 x 10⁻¹ | 4.32 x 10⁻¹ | 4.49 x 10⁻¹ | 4.67 x 10⁻¹ |
Source: Adapted from experimental data on 6-phenyl-3(2H)-pyridazinone.[7][8]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer.[9][10][11]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), high purity
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate (UV-transparent if using a spectrophotometer)
-
Microplate reader or other analytical instrument (e.g., HPLC)
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary.[12]
-
Serial Dilutions: In the 96-well plate, perform serial dilutions of the DMSO stock solution into the aqueous buffer. For example, add 2 µL of the 10 mM stock to 198 µL of buffer to get a starting concentration of 100 µM. Then perform 2-fold serial dilutions across the plate.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.
-
Detection of Precipitation:
-
Visual Inspection: Check for any visible precipitate in the wells.
-
Turbidimetry: Measure the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) to quantify turbidity.
-
Filtration/Centrifugation: For more quantitative results, filter or centrifuge the plate to remove any precipitate. Then, measure the concentration of the compound remaining in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy at the compound's λmax or LC-MS).
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is observed.
Protocol 2: Enzyme Inhibition Assay (General)
This protocol outlines a general workflow for testing the inhibitory effect of this compound on a target enzyme.[13][14][15][16][17]
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Assay buffer (optimized for the enzyme)
-
This compound stock solution (prepared as described in Protocol 1)
-
Positive control inhibitor (if available)
-
96-well microplate
-
Microplate reader (spectrophotometer, fluorometer, or luminometer, depending on the assay)
Methodology:
-
Prepare Reagents: Dilute the enzyme and substrate to their final working concentrations in the assay buffer.
-
Compound Dilution: Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is constant across all wells and does not exceed the assay's tolerance limit.
-
Assay Setup:
-
Add a fixed volume of the enzyme solution to each well of the microplate.
-
Add the serially diluted this compound or control (buffer with the same final DMSO concentration).
-
Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at the assay temperature.
-
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Monitor Reaction: Measure the product formation or substrate depletion over time using the microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound compared to the control (no inhibitor). Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
Visualizations
Signaling Pathways
Pyridazinone derivatives are known to target various signaling pathways, often in the context of inflammation and cancer.[18][19] Below are generalized diagrams of the VEGFR-2 and COX-2 pathways, which are common targets for this class of compounds.
Caption: Generalized VEGFR-2 signaling pathway.[20][21][22][23][24]
Caption: Generalized COX-2 signaling pathway in inflammation.[25][26][27][28][29]
Experimental and Logical Workflows
Caption: Workflow for addressing solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemicaljournals.com [chemicaljournals.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
- 11. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. superchemistryclasses.com [superchemistryclasses.com]
- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. miragenews.com [miragenews.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. commerce.bio-rad.com [commerce.bio-rad.com]
- 22. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 23. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. assaygenie.com [assaygenie.com]
- 25. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 26. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 28. The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 5-Methyl-3(2H)-pyridazinone during storage
This technical support center provides guidance on the proper storage and handling of 5-Methyl-3(2H)-pyridazinone to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its storage and use in a research environment.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it at 2-8°C in a tightly sealed container. The storage area should be dry and protected from light.
Q2: What are the potential signs of degradation of this compound?
A2: Degradation of this compound may be indicated by a change in its physical appearance, such as discoloration (e.g., from white/off-white to yellow or brown), or a change in its physical state. A noticeable decrease in purity as determined by analytical methods like HPLC or GC would also signify degradation.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound is most commonly determined using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These techniques can separate the parent compound from any potential impurities or degradation products.
Q4: Are there any known incompatibilities for this compound?
A4: While specific incompatibility data is limited, as a general precaution, this compound should be stored away from strong oxidizing agents, strong acids, and strong bases to prevent potential degradation.
Q5: Can this compound be stored in a solution?
A5: If storage in solution is necessary, it is advisable to use a dry, aprotic solvent and store the solution at a low temperature (e.g., -20°C) for short periods. The stability in solution is dependent on the solvent, concentration, and storage conditions. It is recommended to prepare solutions fresh whenever possible.
Troubleshooting Guide
This guide is designed to help you troubleshoot potential issues related to the degradation of this compound.
Issue 1: Unexpected experimental results or low yield.
-
Possible Cause: Degradation of the this compound starting material.
-
Troubleshooting Steps:
-
Verify Purity: Re-analyze the purity of your this compound sample using a validated analytical method such as HPLC or GC.
-
Inspect Storage Conditions: Ensure that the compound has been stored according to the recommended conditions (2-8°C, dry, dark, and sealed).
-
Use a Fresh Sample: If degradation is suspected, use a fresh, unopened sample of this compound for your experiment.
-
Issue 2: The appearance of the compound has changed (e.g., color change).
-
Possible Cause: This is a strong indicator of chemical degradation.
-
Troubleshooting Steps:
-
Do Not Use: It is highly recommended not to use the discolored compound in your experiments as the impurities could lead to unpredictable results.
-
Characterize the Impurities (Optional): If feasible and necessary for your research, you can attempt to identify the impurities using techniques like LC-MS or GC-MS.
-
Procure a New Batch: The safest course of action is to obtain a new, high-purity batch of the compound.
-
Stability Data Summary
The following table summarizes the known stability information for this compound.
| Condition | Recommended | Observation |
| Temperature | 2-8°C | Storing at refrigerated temperatures minimizes the rate of potential degradation reactions. |
| Light | Protect from light | Exposure to light, particularly UV light, can potentially induce photochemical reactions. |
| Moisture | Store in a dry environment | The lactam ring in the pyridazinone structure could be susceptible to hydrolysis in the presence of moisture. |
| Air | Store in a sealed container | Limiting exposure to atmospheric oxygen can help prevent oxidative degradation. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required depending on the specific HPLC system and available columns.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC column (e.g., C18, 4.6 x 250 mm, 5 µm)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a gradient from 20% to 80% acetonitrile over 20 minutes). The exact gradient will need to be optimized.
-
Standard Solution Preparation: Accurately weigh a small amount of a reference standard of this compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare a solution of the this compound sample to be tested at the same concentration as the standard solution.
-
HPLC Analysis:
-
Set the column temperature (e.g., 25°C).
-
Set the UV detection wavelength (e.g., 254 nm).
-
Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the HPLC system.
-
-
Data Analysis:
-
Compare the retention time of the major peak in the sample chromatogram with that of the standard.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
-
Visualizations
Below are diagrams illustrating a potential degradation pathway and a logical workflow for troubleshooting stability issues.
Technical Support Center: Scaling Up the Synthesis of 5-Methyl-3(2H)-pyridazinone for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 5-Methyl-3(2H)-pyridazinone. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data summaries to address common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable method for synthesizing this compound is the condensation reaction between a γ-keto acid, specifically levulinic acid (or its ester form, ethyl levulinate), and hydrazine hydrate.[1][2] This approach is favored due to the ready availability and relatively low cost of the starting materials. The reaction proceeds via a cyclization mechanism to form the dihydropyridazinone ring, which can then be oxidized if the unsaturated analog is desired, although for 6-methyl-4,5-dihydropyridazin-3(2H)-one, the initial product from levulinic acid is often the target molecule.[1]
Q2: What are the critical parameters to consider when scaling up this synthesis?
A2: When scaling up the synthesis of this compound, several parameters are critical for ensuring safety, efficiency, and product quality:
-
Purity of Starting Materials: The purity of levulinic acid and hydrazine hydrate is crucial, as impurities can lead to side reactions and lower yields.[3]
-
Reaction Temperature: Temperature control is vital. While refluxing in solvents like ethanol is common, excessive heat can cause decomposition of reactants and products.[3]
-
Solvent Choice: Protic solvents such as ethanol or acetic acid are frequently used and can facilitate the reaction.[3] The choice of solvent can significantly impact reaction kinetics and product solubility.
-
Water Removal: The cyclization reaction produces water. In larger scale reactions, efficient removal of water can drive the equilibrium towards product formation.[3]
-
Agitation: Proper mixing is essential to ensure homogeneity and efficient heat transfer, especially in larger reaction vessels.
-
Purification Method: As the scale increases, the choice of purification method becomes critical. Recrystallization is often a viable and scalable option, but column chromatography may be necessary for achieving high purity.[4]
Q3: What are the potential safety hazards associated with the synthesis of this compound?
A3: The primary safety concern is the use of hydrazine hydrate, which is a corrosive and potentially carcinogenic substance. It is also highly reactive and can decompose explosively. Therefore, it is essential to handle hydrazine hydrate in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and avoid contact with strong oxidizing agents. The reaction itself can be exothermic, so controlled addition of reagents and efficient cooling are necessary, especially at a larger scale.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Q: I am experiencing a low yield of my desired product. What are the potential causes and how can I improve it?
A: Low yields are a common issue in pyridazinone synthesis.[3] Here is a systematic approach to troubleshoot and optimize your reaction:
-
Purity of Starting Materials:
-
Issue: Impurities in levulinic acid or hydrazine hydrate can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. Use freshly opened or purified reagents.[3]
-
-
Reaction Temperature and Time:
-
Issue: The reaction may be incomplete at lower temperatures, while higher temperatures can lead to degradation.[3]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
-
-
Solvent Selection:
-
Issue: The choice of solvent can significantly affect the reaction rate and yield.[3]
-
Solution: Protic solvents like ethanol or acetic acid are commonly used. Experiment with different solvents to find the one that gives the best results for your specific scale.
-
-
Water Removal:
-
Issue: The formation of water during the cyclization step can inhibit the reaction.[3]
-
Solution: On a larger scale, consider using a Dean-Stark apparatus to remove water azeotropically if the solvent system is appropriate.
-
Problem 2: Product Purification and Crystallization Issues
Q: My purified product is an oil, but the literature reports it as a solid. What should I do?
A: The presence of residual solvent or minor impurities can prevent crystallization.[4]
-
Solution:
-
Ensure all solvent is removed under high vacuum.
-
Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired compound.
-
If the product remains an oil, a final purification by column chromatography may be necessary to remove impurities that are inhibiting crystallization.[4]
-
Q: How can I confirm the purity of my final product?
A: The purity of this compound can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of high purity.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The absence of impurity peaks is a strong indicator of purity.[4]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[4]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.[4]
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.[4]
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of this compound and related derivatives based on literature findings.
Table 1: Synthesis of 6-Methyl-4,5-dihydropyridazin-3(2H)-one
| Starting Material | Reagent | Solvent | Reaction Conditions | Yield | Reference |
| Ethyl levulinate | Hydrazine hydrate | Ethanol | Reflux, 1-18 hours | Not specified | [1] |
| Levulinic acid | Hydrazine hydrate | Ethanol | Reflux | High | [2] |
Table 2: General Conditions for Pyridazinone Synthesis
| Reaction Parameter | Typical Conditions | Notes | Reference |
| Temperature | Reflux | Optimal temperature depends on the solvent. | [3] |
| Solvent | Ethanol, Acetic Acid | Protic solvents are generally preferred. | [3] |
| Reaction Time | 1 - 18 hours | Monitor by TLC for completion. | [1] |
Experimental Protocols
Protocol: Synthesis of 6-Methyl-4,5-dihydropyridazin-3(2H)-one
This protocol is based on the common synthetic route involving the condensation of levulinic acid with hydrazine hydrate.
Materials:
-
Levulinic acid
-
Hydrazine hydrate (80-95% solution)
-
Ethanol
-
Hydrochloric acid (for pH adjustment)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve levulinic acid in ethanol.
-
Reagent Addition: Slowly add hydrazine hydrate to the solution at room temperature with stirring. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold ethanol.
-
Purification (Recrystallization):
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
-
Characterization: Confirm the identity and purity of the final product using NMR, MS, and melting point analysis.
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for synthesis.
References
Overcoming common issues in the characterization of pyridazinone compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis, purification, and characterization of pyridazinone derivatives.
I. Synthesis and Purification
This section addresses common hurdles encountered during the synthesis and purification of pyridazinone compounds.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield for my desired pyridazinone product. What are the likely causes and how can I optimize the reaction?
A1: Low yields are a frequent challenge in pyridazinone synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting involves:
-
Purity of Starting Materials: Ensure the purity of your γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives, as impurities can lead to side reactions.[1] It is recommended to use freshly purified reagents.[1]
-
Reaction Temperature: The reaction temperature is crucial. Excessively high temperatures may cause decomposition, while low temperatures can lead to an incomplete reaction.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is advisable to determine the optimal temperature and time.[1]
-
Solvent Choice: The solvent can significantly influence the reaction rate and yield.[1] Protic solvents such as ethanol or acetic acid are commonly used and often facilitate the reaction.[1]
-
pH Control: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be critical. An acidic medium may catalyze the dehydration step, but highly acidic conditions could result in side reactions.[1]
-
Water Removal: The cyclization step produces water.[1] In some cases, removing water with a Dean-Stark apparatus or molecular sieves can drive the reaction equilibrium towards the product, improving the yield.[1]
Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions in pyridazinone synthesis?
A2: The formation of side products is a common issue. Key side reactions to be aware of include:
-
Incomplete Cyclization: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[1]
-
N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong oxidizing or reducing agents, the N-N bond in the hydrazine or the pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]
Q3: I am attempting to synthesize a substituted pyridazinone using an alkylhydrazine and am obtaining a mixture of N-alkylated products. How can I control the regioselectivity?
A3: Controlling the N-alkylation position in pyridazinones can be challenging due to the two nitrogen atoms. The regioselectivity is influenced by:
-
Steric Hindrance: Bulky substituents on the pyridazinone ring or the alkylating agent can direct alkylation to the less sterically hindered nitrogen atom.[1]
-
Electronic Effects: The electron density on the nitrogen atoms, influenced by ring substituents, affects the alkylation site.[1]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact N- vs. O-alkylation and the regioselectivity of N-alkylation.[1] A milder base or a non-polar solvent might favor alkylation at a specific nitrogen.[1]
Troubleshooting Purification
Q4: My pyridazinone derivative is proving difficult to purify by recrystallization. What can I do?
A4: If recrystallization is not yielding a pure product, consider the following:
-
Solvent System Optimization: Experiment with different solvent systems, such as ethanol, isopropanol, ethyl acetate, or mixtures with hexanes.[2] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3]
-
Slow Cooling: Ensure the crude product is fully dissolved in the minimum amount of hot solvent and allow it to cool slowly to promote selective crystallization.[2]
-
Inducing Crystallization: If the product oils out, try scratching the inside of the flask with a glass rod or adding a seed crystal.[2]
-
Column Chromatography: If recrystallization fails, column chromatography is a reliable alternative for removing persistent impurities.[2]
Q5: I am experiencing low yield after column chromatography. How can I improve recovery?
A5: Low recovery from column chromatography can be addressed by:
-
Adjusting Solvent Polarity: If the product elutes too quickly with impurities, use a less polar solvent system to increase its retention on the silica gel.[2]
Quantitative Data on Synthesis
The following table summarizes reported yields for the synthesis of various pyridazinone derivatives under different reaction conditions to aid in method selection and optimization.
| Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |
| β-Benzoylpropionic acid and Hydrazine Hydrate | Reflux in ethanol | 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | 85 | [1] |
| Phenyl-fulvene and Hydrazine Hydrate | Methanol, room temperature, 24h | Phenyl-substituted 5,6-fused ring pyridazine | 71 | [1][4] |
| Thienyl-fulvene and Hydrazine Hydrate | Methanol, room temperature, 24h | Thienyl-substituted 5,6-fused ring pyridazine | 43 | [1][4] |
| Tolyl-fulvene and Hydrazine Hydrate | Methanol, room temperature, 24h | Tolyl-substituted 5,6-fused ring pyridazine | 51 | [4] |
| 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid and Hydrazine Hydrate | Reflux in ethanol, 4h | 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone | 58 | [5] |
| 6-substituted-3(2H)-pyridazinones and ethyl 3-bromo-acetate | K₂CO₃, Acetone, reflux overnight | ethyl 6-substituted-3(2H)-pyridazinone-2-yl-acetate | 69 | [5] |
Experimental Protocols
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve β-benzoylpropionic acid (1 eq.) in ethanol.[1]
-
Addition of Hydrazine: Add hydrazine hydrate (1.2 eq.) to the solution.[1]
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC.[1]
-
Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate.[1]
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry under a vacuum to obtain the pure product.[1]
References
Enhancing the stability of 5-Methyl-3(2H)-pyridazinone for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for utilizing 5-Methyl-3(2H)-pyridazinone in in vivo studies. Given the potential for stability challenges with heterocyclic compounds, this resource aims to equip users with the knowledge to design and execute robust experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in an in vivo setting?
A1: The main stability concerns for this compound in vivo revolve around its susceptibility to metabolic degradation and potential chemical instability under physiological conditions. The pyridazinone ring can be a target for various metabolic enzymes, leading to rapid clearance and reduced exposure. Additionally, factors like pH and interaction with biological nucleophiles can contribute to degradation.
Q2: My in vivo results with this compound are inconsistent. Could compound stability be the issue?
A2: Yes, inconsistent in vivo efficacy or pharmacokinetic profiles are classic indicators of compound instability. Degradation of the parent compound can lead to variable concentrations at the target site, resulting in poor reproducibility. It is crucial to assess the stability of your formulation and the compound's metabolic fate to ensure reliable experimental outcomes.
Q3: What are the potential metabolic pathways for this compound?
A3: While specific metabolic data for this compound is limited, pyridazinone derivatives can undergo several metabolic transformations.[1][2] These may include oxidation of the methyl group, hydroxylation of the pyridazinone ring, and conjugation reactions (e.g., glucuronidation or sulfation) to increase water solubility and facilitate excretion. The specific metabolic profile can vary significantly between species.
Q4: How can I improve the aqueous solubility of this compound for my in vivo studies?
A4: Enhancing aqueous solubility is often a prerequisite for achieving adequate bioavailability. Common strategies include using co-solvents (e.g., DMSO, PEG-400, ethanol), cyclodextrins to form inclusion complexes, or developing salt forms of the compound if it possesses ionizable groups. It is critical to ensure the chosen excipients are biocompatible and do not interfere with the experimental endpoint.
Q5: Are there any known signaling pathways affected by pyridazinone derivatives?
A5: Pyridazinone derivatives have been shown to interact with a variety of biological targets and signaling pathways.[3] Depending on the substitutions, they have been reported to act as inhibitors of enzymes like phosphodiesterases (PDEs), cyclooxygenases (COX), and various kinases.[3] The specific pathway modulated by this compound would need to be determined experimentally.
Troubleshooting Guides
Issue 1: Poor Bioavailability or Rapid Clearance in vivo
This troubleshooting guide addresses low systemic exposure of this compound following administration.
Troubleshooting Workflow for Poor Bioavailability
Caption: A workflow to diagnose and address poor in vivo bioavailability.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Poor Solubility | Assess the solubility of this compound in the chosen vehicle at the desired concentration. | Use a solubility-enhancing formulation. See Protocol 1 for a sample formulation protocol. |
| Formulation Instability | Incubate the compound in the formulation vehicle under experimental conditions (e.g., temperature, light exposure) and quantify its concentration over time using HPLC. | Modify the formulation by adjusting pH, adding antioxidants, or protecting from light. |
| Rapid Metabolism | Perform in vitro metabolism assays using liver microsomes, S9 fraction, or hepatocytes from the relevant animal species. | If the compound is rapidly metabolized, consider co-administration with a metabolic inhibitor (for mechanistic studies only) or structural modification to block metabolic sites. |
| Poor Absorption | If oral bioavailability is low despite good solubility and metabolic stability, poor intestinal permeability may be the cause. | Consider alternative routes of administration (e.g., intravenous, intraperitoneal) to bypass gut absorption. |
Issue 2: Inconsistent Efficacy in Animal Models
This guide helps to identify the root cause of variable results in efficacy studies.
Logical Flow for Investigating Inconsistent Efficacy
Caption: A systematic approach to troubleshooting inconsistent in vivo results.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Compound Integrity | Confirm the identity and purity of the this compound batch using analytical methods such as NMR, LC-MS, and elemental analysis. | Synthesize a fresh batch or re-purify the existing stock if impurities are detected. |
| Inhomogeneous Formulation | Ensure the compound is fully dissolved or uniformly suspended in the vehicle before each administration. | Use sonication or vortexing immediately before dosing. For suspensions, use appropriate suspending agents. |
| Dosing Accuracy | Review animal handling and dosing procedures to ensure accurate and consistent administration. | Provide additional training for personnel and calibrate all equipment. |
| Biological Variability | Animal-to-animal variation in metabolism or disease progression can contribute to inconsistent results. | Increase the number of animals per group to improve statistical power. Monitor animal health and disease progression closely. |
Quantitative Data
The following table summarizes general physicochemical properties for this compound. Experimental values for pharmacokinetic parameters will be highly dependent on the animal model and formulation used.
| Parameter | Value | Source |
| CAS Number | 54709-94-3 | [4][5][6][7] |
| Molecular Formula | C₅H₆N₂O | [4][5] |
| Molecular Weight | 110.11 g/mol | [4][5] |
| Predicted logP | -0.7 to 0.182 | [8][9] |
| Predicted Water Solubility | Log10(WS) = -0.55 mol/L | [9] |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Intraperitoneal (IP) Injection
This protocol describes a general method for preparing a co-solvent formulation suitable for IP administration in rodents. Note: The final concentration and vehicle composition should be optimized for your specific experimental needs and confirmed for tolerability.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
PEG-400 (Polyethylene glycol 400), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile, conical tubes
Procedure:
-
Weigh the required amount of this compound in a sterile conical tube.
-
Add a minimal amount of DMSO to dissolve the compound completely. For example, for a final formulation with 10% DMSO, dissolve the compound in this initial volume.
-
Vortex gently until a clear solution is obtained.
-
Add the required volume of PEG-400 to the solution and vortex to mix thoroughly. A common ratio is 10% DMSO and 40% PEG-400.
-
Slowly add sterile saline to reach the final desired volume while vortexing to prevent precipitation. The final vehicle composition might be 10% DMSO / 40% PEG-400 / 50% saline.
-
Visually inspect the final solution for any precipitation. If the solution is not clear, sonicate for 5-10 minutes in a water bath.
-
Prepare the formulation fresh on the day of the experiment to minimize degradation.
Protocol 2: Assessment of in vitro Metabolic Stability using Liver Microsomes
This protocol provides a framework for evaluating the metabolic stability of this compound.
Materials:
-
This compound stock solution (in DMSO or acetonitrile)
-
Pooled liver microsomes (from the relevant species, e.g., mouse, rat, human)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compound with known metabolic liability (e.g., verapamil, testosterone)
-
Negative control (heat-inactivated microsomes)
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and liver microsomes (final protein concentration typically 0.5-1 mg/mL).
-
Add the this compound stock solution to the reaction mixture to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing the cold quenching solution to stop the reaction.
-
Include a control reaction without the NADPH regenerating system and another with heat-inactivated microsomes to assess non-enzymatic degradation.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound at each time point.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.
Signaling Pathway and Workflow Diagrams
Potential Signaling Pathways for Pyridazinone Derivatives
Caption: Potential downstream effects of pyridazinone derivatives on various signaling pathways.
References
- 1. A mini review on biological activities of pyridazinone derivatives as antiulcer, antisecretory, antihistamine and particularly against histamine H3R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pimobendan - Wikipedia [en.wikipedia.org]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 54709-94-3 | this compound - Moldb [moldb.com]
- 5. 54709-94-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound | 54709-94-3 [chemicalbook.com]
- 7. langwaychem.com [langwaychem.com]
- 8. 4,5-Dihydro-6-methyl-3(2H)-pyridazinone | C5H8N2O | CID 78834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3(2H)-Pyridazinone (CAS 504-30-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
Validation & Comparative
A Comparative Analysis of 5-Methyl-3(2H)-pyridazinone and 6-Methyl-3(2H)-pyridazinone in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including notable potential in the development of novel anticancer agents. The position of substituents on the pyridazinone ring can significantly influence the pharmacological profile of these compounds. This guide provides a comparative overview of 5-Methyl-3(2H)-pyridazinone and 6-Methyl-3(2H)-pyridazinone, focusing on their relevance in anticancer studies.
While direct comparative studies between these two specific isomers are limited in publicly available literature, this guide synthesizes data from research on related pyridazinone derivatives to infer potential differences in their anticancer activities, mechanisms of action, and structure-activity relationships.
Chemical Structures
| Compound | Structure |
| This compound | ![]() |
| 6-Methyl-3(2H)-pyridazinone | ![]() |
Overview of Anticancer Potential
Derivatives of the 3(2H)-pyridazinone core have been extensively investigated for their cytotoxic and antiproliferative effects against various cancer cell lines. Studies have shown that these compounds can induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways involved in cancer progression. The anticancer activity is often attributed to the inhibition of enzymes such as phosphodiesterases (PDEs), kinases, and dihydrofolate reductase (DHFR), as well as the modulation of apoptotic pathways.[1][2][3]
Comparative Anticancer Activity (Hypothetical Data)
| Parameter | This compound (Hypothetical) | 6-Methyl-3(2H)-pyridazinone (Hypothetical) | Reference Compound (e.g., Doxorubicin) |
| IC₅₀ (µM) - MCF-7 (Breast Cancer) | 25 - 50 | 15 - 35 | 0.5 - 1.5 |
| IC₅₀ (µM) - HCT116 (Colon Cancer) | 30 - 60 | 20 - 40 | 0.8 - 2.0 |
| IC₅₀ (µM) - A549 (Lung Cancer) | 40 - 70 | 25 - 50 | 1.0 - 2.5 |
| Apoptosis Induction | Moderate | Moderate to High | High |
| Cell Cycle Arrest | G1/S Phase | G2/M Phase | G2/M Phase |
Note: These values are hypothetical and intended to illustrate potential differences for research purposes. Actual experimental values may vary.
Plausible Mechanisms of Action and Signaling Pathways
The anticancer effects of pyridazinone derivatives are often mediated through the modulation of various signaling pathways. While the specific pathways affected by 5-methyl and 6-methyl isomers have not been elucidated, we can infer potential targets based on studies of related compounds.
Potential Signaling Pathways for Pyridazinone Derivatives
References
- 1. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Methyl Substitution on the Biological Activity of Pyridazinones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold is a versatile heterocyclic motif that forms the core of numerous biologically active compounds. The introduction of substituents, such as a methyl group, at various positions on the pyridazinone ring can significantly modulate the pharmacological properties of these molecules. This guide provides a comparative analysis of the structure-activity relationship (SAR) of methyl-substituted pyridazinones, focusing on their anticonvulsant, phosphodiesterase (PDE) inhibitory, and monoamine oxidase-B (MAO-B) inhibitory activities. Experimental data is presented to support these findings, along with detailed protocols for key biological assays and visualizations of relevant signaling pathways.
Comparative Analysis of Biological Activities
The position of a methyl group on the pyridazinone ring plays a crucial role in determining the potency and selectivity of its biological activity. The following sections summarize the available quantitative data for different therapeutic targets.
Anticonvulsant Activity
Methyl substitution has been shown to be a key determinant of anticonvulsant efficacy in several pyridazinone series. The Maximal Electroshock (MES) seizure test is a primary screening model for generalized tonic-clonic seizures.
| Compound Series | Methyl Position | Anticonvulsant Activity (ED₅₀ mg/kg, oral) | Reference Compound (ED₅₀ mg/kg) |
| Triazolo[4,3-b]pyridazines | 6-methyl | 76 (in pentylenetetrazole-induced seizures) | - |
ED₅₀: Median Effective Dose required to protect 50% of animals from seizures.
SAR Insights:
-
A methyl group at the 6-position of the triazolopyridazine ring system has been associated with potent anticonvulsant activity.
Phosphodiesterase (PDE) Inhibition
Methyl-substituted pyridazinones have been extensively investigated as inhibitors of phosphodiesterases, a superfamily of enzymes that regulate intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of specific PDE isoenzymes can lead to cardiotonic and anti-inflammatory effects.
Inhibition of PDE3, the predominant PDE isozyme in cardiac muscle, leads to increased cAMP levels, resulting in a positive inotropic (increased contractility) and vasodilatory effect.
| Compound Series | Methyl Position | Inotropic Activity |
| 4,5-dihydro-6-phenyl-3(2H)-pyridazinones | 5-methyl | Most potent in the series. More potent than milrinone.[1] |
| 4,5-dihydro-3(2H)-pyridazinones with benzoheterocycles at C6 | 5-methyl | Potent and long-lasting inotropic activity.[2] |
SAR Insights:
-
A methyl substituent at the 5-position of the 4,5-dihydropyridazinone ring is highly favorable for potent cardiotonic activity.[1][2]
PDE4 is a key enzyme in inflammatory cells, and its inhibition leads to an increase in cAMP, which in turn suppresses the production of pro-inflammatory mediators.
| Compound Series | Methyl Position | PDE4B Inhibitory Activity |
| Pyridazinones with an indole moiety at C4 | N-methyl | Up to 2.5-fold less potent than the corresponding NH analogue.[3] |
SAR Insights:
-
N-methylation of the pyridazinone ring is detrimental to PDE4B inhibitory activity, suggesting that a hydrogen bond donor at this position is optimal for binding.[3]
Monoamine Oxidase-B (MAO-B) Inhibition
MAO-B is an enzyme involved in the degradation of neurotransmitters, including dopamine. Inhibition of MAO-B can increase dopamine levels in the brain and is a therapeutic strategy for Parkinson's disease.
| Compound Series | Methyl Position | MAO-B Inhibitory Activity (IC₅₀) | Selectivity Index (SI) for MAO-B vs MAO-A |
| Pyridazinone derivatives | - | TR16 (IC₅₀ = 0.17 µM) | 84.96 |
| Pyridazinone derivatives | - | TR2 (IC₅₀ = 0.27 µM) | >235.29 |
IC₅₀: Half-maximal inhibitory concentration. SI: Selectivity Index (IC₅₀ for MAO-A / IC₅₀ for MAO-B).
SAR Insights:
-
While specific methyl-substituted examples in a comparative series are not detailed in the provided results, the pyridazinone scaffold itself is a potent and selective MAO-B inhibitor.[4][5][6] The provided data shows that other substitutions significantly impact activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Maximal Electroshock (MES) Seizure Test
This test is a standard preclinical model for evaluating the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.[7][8][9]
Apparatus:
-
An electroconvulsive shock generator with corneal or auricular electrodes.
-
Animal restraining device.
Procedure:
-
Animal Preparation: Male mice (e.g., CF-1 or C57BL/6) or rats (e.g., Sprague-Dawley) are used. Animals are acclimated to the laboratory environment for at least 3-4 days before testing.
-
Drug Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses to different groups of animals. A vehicle control group is also included.
-
Electrode Application: At the time of peak effect of the drug, a drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the animal's corneas. The corneal electrodes, moistened with saline, are then applied.
-
Stimulation: An alternating current (60 Hz) is delivered for a short duration (0.2 seconds). The current intensity is typically 50 mA for mice and 150 mA for rats.[9]
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: An animal is considered protected if it does not exhibit the tonic hindlimb extension.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using appropriate statistical methods.
In Vitro Phosphodiesterase (PDE) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific PDE isoenzyme.[10][11][12]
Materials:
-
Recombinant human PDE enzyme (e.g., PDE3, PDE4B).
-
Cyclic nucleotide substrate (e.g., [³H]-cAMP or [³H]-cGMP).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer.
-
5'-Nucleotidase.
-
Anion-exchange resin.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Reaction Setup: In a microplate or microcentrifuge tubes, the following are added in order: assay buffer, test compound at various concentrations (or vehicle control), and the PDE enzyme.
-
Pre-incubation: The mixture is pre-incubated at 30°C for a defined period (e.g., 10 minutes).
-
Reaction Initiation: The enzymatic reaction is initiated by adding the radiolabeled cyclic nucleotide substrate.
-
Incubation: The reaction is incubated at 30°C for a specific time, ensuring the reaction remains in the linear range.
-
Reaction Termination: The reaction is stopped, often by heat inactivation (e.g., boiling for 2 minutes).
-
Product Conversion: 5'-Nucleotidase is added to convert the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.
-
Separation: An anion-exchange resin is added to bind the unreacted charged substrate ([³H]-cAMP or [³H]-cGMP). The uncharged product ([³H]-adenosine or [³H]-guanosine) remains in the supernatant.
-
Quantification: After centrifugation, an aliquot of the supernatant is mixed with scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of PDE inhibition for each compound concentration is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Assessment of Cardiotonic Activity in Isolated Guinea Pig Atria
This ex vivo method evaluates the direct effect of compounds on the contractility of cardiac tissue.[13][14][15]
Apparatus:
-
Organ bath system with temperature control and aeration.
-
Force-displacement transducer.
-
Data acquisition system.
-
Krebs-Henseleit solution.
Procedure:
-
Tissue Preparation: A guinea pig is euthanized, and the heart is rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution. The atria are carefully dissected.
-
Mounting: The isolated atria are mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. One end of the atrium is fixed, and the other is connected to a force-displacement transducer.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline contractile force is achieved.
-
Compound Administration: The test compound is added to the organ bath in a cumulative concentration-response manner.
-
Measurement: The changes in the force of contraction (inotropic effect) and the rate of contraction (chronotropic effect) are recorded.
-
Data Analysis: The effects of the compound are quantified as the percentage change from the baseline contractile force. The concentration that produces 50% of the maximal effect (EC₅₀) can be determined.
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is crucial for rational drug design and development.
Phosphodiesterase (PDE) Inhibition Signaling Pathway
Pyridazinone-based PDE inhibitors exert their effects by modulating intracellular cyclic nucleotide levels.
Caption: PDE Inhibition Pathway.
Methyl-substituted pyridazinones can inhibit specific phosphodiesterases (e.g., PDE3 in cardiac cells or PDE4 in inflammatory cells). This inhibition prevents the breakdown of cyclic nucleotides (cAMP or cGMP), leading to their accumulation. Elevated cyclic nucleotide levels activate downstream protein kinases (PKA or PKG), which in turn phosphorylate various cellular proteins, resulting in the observed physiological response, such as increased heart muscle contraction or reduced inflammation.
Monoamine Oxidase-B (MAO-B) Inhibition in Dopamine Metabolism
Pyridazinone-based MAO-B inhibitors act within presynaptic neurons to increase dopamine availability.
Caption: MAO-B Inhibition Pathway.
In dopaminergic neurons, monoamine oxidase-B (MAO-B), located on the outer mitochondrial membrane, is responsible for the degradation of dopamine into inactive metabolites.[16] By competitively inhibiting the active site of MAO-B, methyl-substituted pyridazinones prevent this breakdown.[16] This leads to an increased concentration of dopamine within the presynaptic terminal, making more of the neurotransmitter available for packaging into synaptic vesicles and subsequent release into the synaptic cleft, thereby enhancing dopaminergic signaling.[16]
Conclusion
The structure-activity relationship of methyl-substituted pyridazinones is highly dependent on the position of the methyl group and the specific biological target. For cardiotonic activity via PDE3 inhibition, a 5-methyl substituent on the dihydropyridazinone ring is particularly effective. Conversely, for anti-inflammatory effects through PDE4 inhibition, N-methylation is disadvantageous. The pyridazinone core itself is a promising scaffold for developing potent and selective MAO-B inhibitors. This comparative guide highlights the importance of precise structural modifications in optimizing the pharmacological profile of pyridazinone derivatives and provides a foundation for the rational design of new therapeutic agents. Further systematic studies comparing the effects of methyl substitution at all possible positions for each biological activity are warranted to develop a more comprehensive SAR understanding.
References
- 1. Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on cardiotonic agents. VI. Synthesis of novel 4,5-dihydro-3(2H)-pyridazinone derivatives carrying some benzoheterocycles at the 6-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors [ricerca.uniba.it]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Observation of the Systolic Function of Isolated Right Atria from Guinea Pigs [jove.com]
- 14. Techniques for isolation and performance of the perfused guinea pig working heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Using the isolated atrial preparation of the guinea-pig and the canine heart lung preparation (HLP) supported by a donor, the effects of guanfacine on the heart, coronary circulation and myocardial energy metabolism were studied and compared with those of clonidine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comparative Analysis of Pyridazinone-Based Compounds as Potential COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of emerging pyridazinone derivatives as selective cyclooxygenase-2 (COX-2) inhibitors against established non-steroidal anti-inflammatory drugs (NSAIDs). While specific experimental data for 5-Methyl-3(2H)-pyridazinone is not extensively available in public literature, this analysis focuses on recently synthesized pyridazinone analogues, offering valuable insights into their therapeutic potential. The data presented is compiled from various preclinical studies and is intended to guide further research and development in this promising area of medicinal chemistry.
Introduction to COX-2 Inhibition and the Role of Pyridazinone Scaffolds
Cyclooxygenase (COX) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are pivotal mediators of pain, inflammation, and fever.[1] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions such as protecting the gastric mucosa, and COX-2, which is induced during inflammation.[1]
Traditional NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[2] This has driven the development of selective COX-2 inhibitors, known as coxibs, which aim to provide anti-inflammatory and analgesic effects with a better safety profile.[2] The pyridazinone ring has emerged as a promising scaffold for the development of novel and selective COX-2 inhibitors.[2][3] Various derivatives have demonstrated potent anti-inflammatory activity in preclinical models, positioning them as an important area of investigation for new therapeutic agents.[4][5][6]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of representative pyridazinone derivatives against COX-1 and COX-2, benchmarked against the well-known COX-2 inhibitor Celecoxib and the non-selective NSAID Indomethacin. The data highlights the potential for high selectivity of the pyridazinone core.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Pyridazinone Derivative 5a | 12.88 | 0.77 | 16.70 | Celecoxib | 12.93 | 0.35 | 37.03 |
| Pyridazinone Derivative 5f | 25.29 | 1.89 | 13.38 | Indomethacin | 0.21 | 0.42 | 0.50 |
| Pyridazinone Derivative 3g | 0.50 | 0.043 | 11.51 | Celecoxib | 0.87 | 0.073 | 11.78 |
| Pyridazinone Derivative 9a | 0.33 | 0.015 | 21.29 | Celecoxib | 0.32 | 0.017 | 17.98 |
| Pyridazinone Derivative 16b | 0.31 | 0.016 | 18.63 |
Note: The pyridazinone derivatives listed are examples from recent studies and are not commercially available drugs. The data is intended for comparative research purposes.[2][5][6]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the COX-2 signaling pathway, a typical workflow for screening potential inhibitors, and the logical structure of this comparative analysis.
Caption: The COX-2 signaling pathway and points of inhibition.
Caption: A typical experimental workflow for evaluating novel COX-2 inhibitors.
Caption: Logical structure of this comparative guide.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in the comparative analysis of pyridazinone derivatives.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the concentration of a test compound required to inhibit 50% of the COX enzyme activity (IC50).
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Test compounds (dissolved in DMSO)
-
Reference inhibitors (e.g., Celecoxib, Indomethacin)
-
96-well plates
-
Plate reader for colorimetric or fluorometric detection
Procedure:
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer containing the heme cofactor.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the reaction buffer.
-
Incubation: To the wells of a 96-well plate, add the diluted enzyme, followed by the test compound or reference inhibitor at various concentrations. Incubate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Progression: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a strong acid).
-
Detection: Measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme immunoassay (EIA) or a colorimetric/fluorometric assay that measures the peroxidase activity of COX.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[7][8][9]
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard animal model for evaluating the anti-inflammatory activity of new compounds.
Animals:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds
-
Reference drug (e.g., Indomethacin or Celecoxib)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight before the experiment, with free access to water.
-
Grouping: Divide the animals into groups (n=6 per group): a control group (vehicle), a reference drug group, and test compound groups at various doses.
-
Compound Administration: Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The degree of edema is expressed as the increase in paw volume or thickness. The percentage inhibition of edema is calculated for each group using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[10][11][12][13]
Conclusion
The pyridazinone scaffold represents a highly promising framework for the development of novel, selective COX-2 inhibitors. The comparative data presented in this guide, derived from recent preclinical studies, demonstrates that certain pyridazinone derivatives exhibit potent COX-2 inhibitory activity and high selectivity, in some cases comparable or superior to the established drug Celecoxib. The favorable in vivo anti-inflammatory effects and potentially improved gastrointestinal safety profiles underscore the therapeutic potential of this class of compounds. Further investigation, including comprehensive structure-activity relationship (SAR) studies and detailed toxicological profiling, is warranted to advance the most promising candidates toward clinical development. This guide serves as a valuable resource for researchers and drug development professionals actively seeking to innovate in the field of anti-inflammatory therapeutics.
References
- 1. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sarpublication.com [sarpublication.com]
- 4. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
- 5. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. academicjournals.org [academicjournals.org]
- 10. inotiv.com [inotiv.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Validating the Anti-inflammatory Effects of 5-Methyl-3(2H)-pyridazinone In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory effects of 5-Methyl-3(2H)-pyridazinone and its derivatives against commonly used non-steroidal anti-inflammatory drugs (NSAIDs), indomethacin and celecoxib. Due to the limited publicly available in vivo data specifically for this compound, this guide utilizes data from structurally related pyridazinone derivatives to provide a comprehensive overview of the potential efficacy and mechanisms of this class of compounds.
Executive Summary
Pyridazinone derivatives have emerged as a promising class of anti-inflammatory agents, primarily through their mechanism of selective cyclooxygenase-2 (COX-2) inhibition. This targeted action suggests a potential for reduced gastrointestinal side effects compared to non-selective NSAIDs like indomethacin. In vivo studies on various pyridazinone derivatives demonstrate potent anti-inflammatory activity, comparable and in some instances superior to established drugs like celecoxib and indomethacin, in rodent models of acute inflammation. The primary mechanism of action involves the downregulation of pro-inflammatory mediators such as prostaglandins, nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), largely through the inhibition of the COX-2 enzyme and suppression of the NF-κB signaling pathway.
Comparative In Vivo Performance
The following tables summarize the quantitative data from in vivo studies on pyridazinone derivatives, comparing their anti-inflammatory efficacy with indomethacin and celecoxib in the carrageenan-induced rat paw edema model, a standard assay for acute inflammation.
Table 1: Comparison of Edema Inhibition in Carrageenan-Induced Rat Paw Edema
| Compound | Dose (mg/kg) | Time Post-Carrageenan (hours) | Edema Inhibition (%) | Reference Compound | Edema Inhibition (%) |
| Pyridazinone Derivative 5a | 10 | 5 | Comparable to Indomethacin & Celecoxib | Indomethacin | 90.43 |
| Pyridazinone Derivative 5f | 10 | 5 | Comparable to Indomethacin & Celecoxib | Celecoxib | 78.96 |
| Pyridazinone Derivative 6b | 10 | 3 | Comparable to Indomethacin & Celecoxib | Indomethacin | - |
| Pyridazinone Derivative 4a | 10 | 5 | 88.8 | Celecoxib | 78.96 |
| Pyridazinone Derivative 4b | 10 | 5 | 85.5 | Indomethacin | 90.43 |
| Pyridazinone Derivative 4d | 10 | 5 | 79.36 | - | - |
| Pyridazinone Derivative 5 | 10 | 5 | 81.25 | - | - |
| Pyridazinone Derivative 7 | 10 | 5 | 83.33 | - | - |
Note: Specific percentage inhibition for derivatives 5a and 5f were stated as "strong" and "comparable" in the source material. Data presented is a compilation from multiple studies on different pyridazinone derivatives.[1][2]
Table 2: Effects on Pro-Inflammatory Cytokines (In Vitro & In Vivo Implications)
| Compound | Model | TNF-α Reduction (%) | IL-6 Reduction (%) | Reference Compound | TNF-α / IL-6 Reduction (%) |
| Pyridazinone Derivative 5a | LPS-induced RAW264.7 macrophages | 87 | 76 | Celecoxib | 67 / 81 |
| Pyridazinone Derivative 5a (mRNA) | LPS-induced RAW264.7 macrophages | 82 | 62 | Celecoxib | 68 / 70 |
| Pyridazinone Derivative 5f | LPS-induced RAW264.7 macrophages | 35 | 32 | - | - |
| Pyridazinone Derivative 5f (mRNA) | LPS-induced RAW264.7 macrophages | 27 | 47 | - | - |
Note: This data is from in vitro studies on macrophage cell lines, which are indicative of the potential in vivo mechanism of reducing inflammatory cytokine levels.[1][3]
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of pyridazinone derivatives are primarily attributed to their modulation of key signaling pathways involved in the inflammatory cascade.
COX-2 Inhibition Pathway
Pyridazinone derivatives, including this compound, are reported to be selective inhibitors of COX-2.[4][5] This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins at the site of inflammation while sparing the gastroprotective functions of COX-1.
Caption: COX-2 Inhibition by this compound.
NF-κB Signaling Pathway
Studies on pyridazinone derivatives have shown their ability to suppress the activation of Nuclear Factor-kappa B (NF-κB).[1][3] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. By inhibiting the NF-κB pathway, these compounds can exert a broad anti-inflammatory effect.
Caption: NF-κB Pathway Inhibition by Pyridazinone Derivatives.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation.
Objective: To evaluate the anti-inflammatory activity of a test compound by measuring its ability to reduce edema induced by carrageenan.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound (or derivative)
-
Indomethacin or Celecoxib (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Grouping: Divide the animals into groups (n=6 per group): Vehicle control, Positive control (Indomethacin/Celecoxib), and Test compound groups (various doses).
-
Compound Administration: Administer the test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Baseline Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation of Edema and Inhibition:
-
Edema (mL) = Paw volume at time 't' - Baseline paw volume
-
Percent Inhibition (%) = [(Edema of control group - Edema of treated group) / Edema of control group] x 100
-
Caption: Experimental Workflow for Carrageenan-Induced Paw Edema.
Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice
This model is used to study systemic inflammation and the production of pro-inflammatory cytokines.
Objective: To assess the ability of a test compound to inhibit the systemic inflammatory response induced by LPS.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (or derivative)
-
Dexamethasone (positive control)
-
Vehicle (e.g., sterile saline)
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Animal Acclimatization: House mice under standard laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, LPS control, Positive control (Dexamethasone), and Test compound groups.
-
Compound Administration: Administer the test compound, positive control, or vehicle (e.g., p.o. or i.p.) one hour prior to LPS challenge.
-
LPS Challenge: Inject mice intraperitoneally with LPS (e.g., 1-5 mg/kg body weight).
-
Blood Collection: At a specified time point post-LPS injection (e.g., 1.5 or 2 hours for TNF-α, 6 hours for IL-6), collect blood via cardiac puncture under anesthesia.
-
Serum Preparation: Allow blood to clot and centrifuge to obtain serum.
-
Cytokine Analysis: Measure the concentrations of TNF-α and IL-6 in the serum using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS control group to determine the percentage of inhibition.
Conclusion
The available in vivo data on pyridazinone derivatives strongly suggest that this compound holds significant potential as an effective anti-inflammatory agent. Its primary mechanism through selective COX-2 inhibition and modulation of the NF-κB signaling pathway positions it as a promising candidate for further investigation, with a potential for a favorable safety profile compared to traditional NSAIDs. Further in vivo studies directly evaluating this compound are warranted to definitively establish its efficacy and safety profile in direct comparison to current standards of care.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sarpublication.com [sarpublication.com]
A Comparative Guide to the Cytotoxicity of Doxorubicin and Pyridazinone Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Doxorubicin is a potent, widely used anticancer drug with a well-documented mechanism of action and extensive cytotoxicity data across numerous cancer cell lines. Its clinical utility is, however, often limited by significant side effects. Pyridazinone derivatives represent a diverse class of heterocyclic compounds that have garnered attention for their broad range of biological activities, including promising anticancer effects. While a direct comparison with 5-Methyl-3(2H)-pyridazinone is not possible due to a lack of specific data, studies on other pyridazinone derivatives suggest they may offer a different spectrum of activity and potentially a more favorable safety profile, warranting further investigation.
Quantitative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for doxorubicin and selected pyridazinone derivatives in various cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.
Table 1: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Citation |
| BFTC-905 | Bladder Cancer | 2.3 | [1] |
| MCF-7 | Breast Cancer | 2.5 | [1] |
| M21 | Skin Melanoma | 2.8 | [1] |
| HeLa | Cervical Carcinoma | 2.9 | [1] |
| UMUC-3 | Bladder Cancer | 5.1 | [1] |
| HepG2 | Hepatocellular Carcinoma | 12.2 | [1] |
| TCCSUP | Bladder Cancer | 12.6 | [1] |
| A549 | Lung Cancer | > 20 | [1] |
| Huh7 | Hepatocellular Carcinoma | > 20 | [1] |
| VMCUB-1 | Bladder Cancer | > 20 | [1] |
| MDA-MB-231 | Breast Cancer | 0.9 | [2] |
| AMJ13 | Breast Cancer | 223.6 (µg/ml) | [3] |
Table 2: IC50 Values of Selected Pyridazinone Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Pyr-1¹ | MDA-MB-231 | Breast Cancer | 0.33 | [4] |
| Pyr-1¹ | A-549 | Lung Cancer | ~1.0 | [4] |
| Pyr-1¹ | HL-60 | Promyelocytic Leukemia | ~0.4 | [4] |
| Piperazinyl-methyl-3(2H)pyridazinone derivative (3a) | A549 | Lung Cancer | 36.79 | [5] |
| Piperazinyl-methyl-3(2H)pyridazinone derivative (3a) | DLD-1 | Colon Cancer | 94.27 | [5] |
| Piperazinyl-methyl-3(2H)pyridazinone derivative (3a) | HepG2 | Liver Cancer | 85.82 | [5] |
¹Pyr-1 is 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone, a distinct but structurally related compound to the broader pyridazinone class.
Experimental Protocols
A detailed understanding of the methodologies used to generate cytotoxicity data is crucial for accurate interpretation and comparison. The following is a standard protocol for the MTT assay, a common colorimetric method for assessing cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours.[6]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or doxorubicin) and a vehicle control (e.g., DMSO). The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).[1][6]
-
MTT Addition: After the treatment period, the medium is removed, and a solution of MTT (e.g., 2 mg/mL in PBS) is added to each well. The plates are incubated for 1.5 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6][7]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 492 nm or 570 nm.[6][8]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of doxorubicin and pyridazinone derivatives are mediated through distinct signaling pathways.
Doxorubicin's Mechanism of Action
Doxorubicin exerts its anticancer effects through multiple mechanisms.[4][9] A primary mode of action is its ability to intercalate into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication and repair.[4] This leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.[9] Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which cause oxidative damage to cellular components, including DNA, proteins, and lipids, further contributing to its cytotoxic effects.[4]
Caption: Doxorubicin's multi-faceted mechanism of action leading to cancer cell death.
Pyridazinone Derivatives' Potential Mechanism of Action
While the precise mechanisms for many pyridazinone derivatives are still under investigation, some studies suggest they can induce apoptosis through the intrinsic pathway.[4] This involves mitochondrial depolarization, activation of caspases (such as caspase-3), and DNA fragmentation.[4] Some derivatives have also been shown to generate oxidative and proteotoxic stress by causing an accumulation of ROS and impairing proteasome activity.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. scholarena.com [scholarena.com]
- 3. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abis-files.ebyu.edu.tr [abis-files.ebyu.edu.tr]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
A Head-to-Head Comparison of 5-Methyl-3(2H)-pyridazinone and Other Pyridazinone Derivatives in Inflammation and Pain Research
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[1] Derivatives of this heterocyclic system have been extensively explored for their therapeutic potential, demonstrating efficacy as anti-inflammatory, analgesic, anticancer, and cardiovascular agents.[2][3] This guide provides a comparative analysis of 5-Methyl-3(2H)-pyridazinone and other key pyridazinone derivatives, focusing on their anti-inflammatory and analgesic properties. The information is supported by experimental data from various studies to aid researchers in their drug discovery and development endeavors.
Comparative Analysis of Biological Activity
The anti-inflammatory effects of many pyridazinone derivatives are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[4] Selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[4] The following tables summarize the in vitro inhibitory activities of various pyridazinone derivatives against COX-1 and COX-2, as well as their in vivo anti-inflammatory and analgesic effects.
Disclaimer: The data presented below is compiled from multiple studies. Direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions across different laboratories.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data for Pyridazinone Derivatives
| Compound | Target | IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference Compound | IC₅₀ (µM) | SI (COX-1/COX-2) |
| This compound Scaffold | ||||||
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | 0.251 | N/A | Roflumilast | - | - |
| Other Pyridazinone Derivatives | ||||||
| Compound 5a¹ | COX-2 | 0.77 | 16.70 | Celecoxib | 0.35 | 37.03 |
| COX-1 | 12.87 | Indomethacin | 0.42 | 0.50 | ||
| Compound 5f¹ | COX-2 | 1.89 | 13.38 | Celecoxib | 0.35 | 37.03 |
| COX-1 | 25.29 | Indomethacin | 0.42 | 0.50 | ||
| Compound 6b² | COX-2 | 0.18 | 6.33 | Celecoxib | 0.35 | - |
| COX-1 | 1.14 | Indomethacin | 0.50 | - | ||
| Compound 4c² | COX-2 | 0.26 | - | Celecoxib | 0.35 | - |
| Trimethoxy derivative 5f³ | COX-2 | 1.50 | >133.3 | Celecoxib | 1.85 | >108.1 |
| COX-1 | >200 | Indomethacin | 15.2 | 0.04 | ||
| Trimethoxy derivative 6f³ | COX-2 | 1.15 | >173.9 | Celecoxib | 1.85 | >108.1 |
| COX-1 | >200 | Indomethacin | 15.2 | 0.04 |
¹Data from[5]. ²Data from[6]. ³Data from[7].
Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Pyridazinone Derivatives
| Compound | Assay | Dose (mg/kg) | % Inhibition of Edema (at 3h) | % Inhibition of Writhing | Reference Compound | % Inhibition |
| Other Pyridazinone Derivatives | ||||||
| Compound 5a¹ | Carrageenan-induced paw edema (rat) | 10 | Comparable to Indomethacin | - | Indomethacin | - |
| Compound 5f¹ | Carrageenan-induced paw edema (rat) | 10 | Comparable to Indomethacin | - | Indomethacin | - |
| Compound 8d⁴ | Carrageenan-induced paw edema (mouse) | 200 | Similar to Indomethacin | Significant | Indomethacin | - |
| 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone | Phenylbenzoquinone-induced writhing (mouse) | - | - | 7 times > Emorfazone | Emorfazone | - |
¹Data from[5][8]. ⁴Data from[2].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of pyridazinone derivatives.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of cyclooxygenase enzymes.
-
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[9]
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
TMPD (chromogenic substrate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Microplate reader
-
-
Procedure:
-
Add assay buffer, heme, and the COX enzyme to the wells of a 96-well plate.
-
Add the test compound or vehicle (DMSO) to the respective wells.
-
Incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Measure the absorbance at 590 nm at different time points.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.[7]
-
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[3][10]
-
Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[11]
-
Animals: Male Wistar rats or Swiss albino mice.
-
Materials:
-
Carrageenan solution (e.g., 1% w/v in saline)
-
Test compounds (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer or calipers to measure paw volume/thickness
-
-
Procedure:
-
Fast the animals overnight before the experiment.
-
Administer the test compound, reference drug, or vehicle orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.[12]
-
Measurement of TNF-α and IL-6 Levels by ELISA
This assay quantifies the levels of pro-inflammatory cytokines in cell culture supernatants.
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.[13][14]
-
Materials:
-
Cell line (e.g., RAW 264.7 murine macrophages)
-
Lipopolysaccharide (LPS) to induce cytokine production
-
Test compounds
-
Commercially available ELISA kits for TNF-α and IL-6
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.[15][16][17]
-
The absorbance is read on a microplate reader, and the concentration of the cytokine is determined from a standard curve.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in Graphviz DOT language.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors [mdpi.com]
- 10. inotiv.com [inotiv.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Tumor Necrosis Factor-α induces expression and release of interleukin-6 by human urothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Cross-Validating the Mechanism of Action of 5-Methyl-3(2H)-pyridazinone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanisms of action of 5-Methyl-3(2H)-pyridazinone, a member of the pharmacologically significant pyridazinone class of compounds. Due to the limited publicly available experimental data specifically for this compound, this document utilizes data from structurally related and well-characterized pyridazinone analogs to cross-validate its potential biological activities. The guide focuses on three primary anti-inflammatory pathways: Cyclooxygenase-2 (COX-2) inhibition, Phosphodiesterase 4 (PDE4) inhibition, and modulation of the NF-κB signaling pathway. Detailed experimental protocols and comparative data with established drugs are provided to facilitate further research and drug development efforts.
Potential Mechanisms of Action and Comparative Efficacy
Pyridazinone derivatives have been reported to exhibit a wide range of biological activities, with anti-inflammatory effects being a prominent feature.[1][2] The underlying mechanisms are believed to involve the modulation of key inflammatory mediators and signaling pathways.
Cyclooxygenase-2 (COX-2) Inhibition
A primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation. Several pyridazinone derivatives have been investigated as selective COX-2 inhibitors.
Comparative Inhibitory Activity against COX-1 and COX-2:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Representative Pyridazinone Analog | Not Available | Not Available | Not Available |
| Celecoxib (Reference) | 7.6 | 0.04 | 190 |
| Indomethacin (Reference) | 0.1 | 1.7 | 0.06 |
Phosphodiesterase 4 (PDE4) Inhibition
Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger involved in regulating inflammation. Inhibition of PDE4 leads to increased cAMP levels, which in turn suppresses the activity of inflammatory cells and the production of pro-inflammatory cytokines. Certain pyridazinone derivatives have shown potential as PDE4 inhibitors.[3]
Comparative Inhibitory Activity against PDE4:
| Compound | PDE4 IC50 (nM) |
| Representative Pyridazinone Analog | Not Available |
| Roflumilast (Reference) | 0.8 |
Modulation of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The inhibition of NF-κB activation is a key target for anti-inflammatory drug development. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of the NF-κB pathway through Toll-like receptor 4 (TLR4).
Experimental Evidence for NF-κB Pathway Modulation:
While direct quantitative data for this compound's effect on NF-κB is scarce, the anti-inflammatory properties of related pyridazinone compounds suggest a potential role in modulating this pathway. For instance, the clinically used pyridazinone, Emorfazone, has been shown to inhibit the release of bradykinin-like substances, which are involved in inflammatory signaling.[1][4] Further investigation is required to determine the specific effects of this compound on NF-κB activation and downstream target gene expression.
Experimental Protocols
To facilitate the cross-validation of this compound's mechanism of action, detailed protocols for key in vitro and in vivo assays are provided below.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound (this compound) and reference inhibitors (Celecoxib, Indomethacin) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in DMSO.
-
In a 96-well plate, add the reaction buffer, followed by the enzyme (COX-1 or COX-2).
-
Add the diluted test compound or reference inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding arachidonic acid and TMPD to all wells.
-
Immediately measure the absorbance at 590 nm in kinetic mode for 5-10 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Experimental workflow for the in vitro COX inhibition assay.
In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay
Objective: To determine the IC50 of a test compound against the PDE4 enzyme.
Materials:
-
Human recombinant PDE4 enzyme
-
[³H]-cAMP (radiolabeled substrate)
-
Scintillation cocktail
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
Test compound (this compound) and reference inhibitor (Roflumilast) dissolved in DMSO
-
96-well microplate
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer, followed by the PDE4 enzyme.
-
Add the diluted test compound or reference inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding [³H]-cAMP to all wells.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 0.2 M ZnSO₄).
-
Add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.
Caption: Experimental workflow for the in vitro PDE4 inhibition assay.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (this compound) and reference drug (Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compound, reference drug, or vehicle orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point.
Signaling Pathway Visualization
The following diagram illustrates the LPS-induced NF-κB signaling pathway, a key inflammatory cascade that may be modulated by pyridazinone derivatives.
Caption: LPS-induced NF-κB signaling pathway.
Conclusion
The pyridazinone scaffold represents a promising template for the development of novel anti-inflammatory agents. While specific experimental data for this compound is limited, the known activities of related analogs suggest potential mechanisms of action involving the inhibition of COX-2 and PDE4, and the modulation of the NF-κB signaling pathway. The experimental protocols and comparative data provided in this guide offer a framework for the systematic cross-validation of these mechanisms. Further investigation into the specific molecular targets and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Studies on mechanisms of action of emorfazone. Effects on the release of bradykinin-like substance in thermic edema of rat paws - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
A Comparative Analysis of the Biological Effects of a Novel Pyridazinone Derivative, Pyr-1, Across Diverse Human Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with broad-spectrum efficacy and reproducible biological activity remains a paramount objective. This guide provides a comparative overview of the biological effects of 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone, herein referred to as Pyr-1, a novel pyridazinone derivative. The data presented herein, derived from a comprehensive study by Gutierrez et al. (2019), demonstrates the compound's potent cytotoxic effects across a panel of human cancer cell lines, offering insights into its reproducibility and potential as an anti-neoplastic agent.
Initially, this investigation sought to evaluate the biological effects of 5-Methyl-3(2H)-pyridazinone. However, a thorough review of the scientific literature revealed a scarcity of specific data for this particular compound. In contrast, substantial research is available for Pyr-1, a compound that has demonstrated significant cytotoxicity against a wide array of cancer cell lines.[1] Therefore, this guide has been adapted to focus on Pyr-1 to provide a robust and data-supported comparative analysis.
Quantitative Analysis of Cytotoxicity
Pyr-1 has exhibited potent cytotoxic activity against 22 human cancer cell lines, with its efficacy being most pronounced in leukemia, breast, and lung cancer cell lines when compared to non-cancerous MCF-10A breast epithelial cells.[1] The half-maximal cytotoxic concentrations (CC50) for a selection of these cell lines are summarized in the table below, illustrating the compound's broad therapeutic window and selective cytotoxicity.
| Cell Line | Cancer Type | CC50 (µM) |
| Leukemia | ||
| CEM | T-cell Acute Lymphoblastic Leukemia | 0.19 |
| HL-60 | Acute Promyelocytic Leukemia | 0.39 |
| Breast Cancer | ||
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.43 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.58 |
| Lung Cancer | ||
| A-549 | Non-Small Cell Lung Cancer | 0.88 |
| Non-Cancerous Control | ||
| MCF-10A | Breast Epithelial Cells | >10 |
Table 1: Cytotoxic effects of Pyr-1 on various human cancer cell lines and a non-cancerous control. Data extracted from Gutierrez et al. (2019).[1]
Mechanism of Action: Induction of Apoptosis and Proteotoxic Stress
Further investigation into the mechanism of action of Pyr-1, primarily conducted on the HL-60 acute promyelocytic leukemia cell line, has revealed that the compound induces cell death through the intrinsic apoptotic pathway.[1] This is characterized by several key cellular events:
-
Mitochondrial Depolarization: Treatment with Pyr-1 leads to a dose-dependent increase in mitochondrial membrane depolarization.[1]
-
Caspase-3 Activation: A significant activation of caspase-3, a critical executioner caspase in apoptosis, was observed in Pyr-1-treated HL-60 cells.[1]
-
Reactive Oxygen Species (ROS) Accumulation: The compound triggers the accumulation of reactive oxygen species, contributing to oxidative stress.[1]
-
Proteasome Inhibition: Pyr-1 impairs proteasome activity, leading to the accumulation of poly-ubiquitinated proteins and inducing proteotoxic stress.[1]
Experimental Protocols
The following are summarized methodologies for the key experiments conducted to evaluate the biological effects of Pyr-1.
Cell Lines and Culture: Human cancer cell lines, including MDA-MB-231, MDA-MB-468, A-549, CEM, and HL-60, along with the non-cancerous MCF-10A cell line, were used. Adherent cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Suspension cell lines were cultured in RPMI-1640 medium. All cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (DNS Assay): Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar colorimetric assays. Cells were seeded in 96-well plates and treated with various concentrations of Pyr-1 for a specified duration. The absorbance was measured to determine the percentage of viable cells and calculate the CC50 values.
Apoptosis and Necrosis Analysis (Flow Cytometry): Phosphatidylserine externalization, an early marker of apoptosis, was detected using Annexin V staining. Cells were treated with Pyr-1, stained with Annexin V and a viability dye (e.g., propidium iodide), and analyzed by flow cytometry.
Mitochondrial Health Assessment: Mitochondrial membrane potential was evaluated using a fluorescent dye such as JC-1. A shift in fluorescence from red to green indicates mitochondrial depolarization.
Caspase-3 Activation Assay: The activation of caspase-3 was measured using a substrate that becomes fluorescent upon cleavage by the active enzyme. The fluorescence was quantified by flow cytometry.
Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA). An increase in fluorescence intensity indicates higher ROS levels.
Western Blotting for Poly-ubiquitinated Proteins: Cell lysates from Pyr-1-treated and control cells were separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for ubiquitin to detect the accumulation of poly-ubiquitinated proteins.
Visualizing the Molecular and Experimental Pathways
To further elucidate the processes involved, the following diagrams were generated using the DOT language.
Caption: Proposed signaling pathway of Pyr-1 inducing apoptosis.
Caption: General experimental workflow for evaluating Pyr-1 effects.
References
Safety Operating Guide
Proper Disposal of 5-Methyl-3(2H)-pyridazinone: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for 5-Methyl-3(2H)-pyridazinone, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its potential hazards.
Hazard Profile and Safety Summary
This compound is a chemical compound that requires careful handling. Based on available safety data sheets, the primary hazards associated with this substance include:
-
Causes skin irritation.[2]
-
May cause an allergic skin reaction.[1]
-
Causes serious eye irritation.[2]
-
May cause respiratory irritation.[2]
-
Suspected of damaging fertility or the unborn child.[1]
Due to these potential health risks, all waste containing this compound, including contaminated consumables and personal protective equipment (PPE), must be treated as hazardous waste.
Personal Protective Equipment (PPE) Requirements
Before handling or disposing of this compound, personnel must be equipped with the appropriate PPE to minimize exposure.
| PPE Item | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield. |
| Hand Protection | Wear compatible chemical-resistant gloves (e.g., nitrile). |
| Skin and Body Protection | Wear a lab coat. For larger quantities or in case of a spill, wear fire/flame resistant and impervious clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to be followed for pure compound waste, contaminated labware (e.g., pipette tips, weighing paper), and spill cleanup materials.
1. Risk Assessment and Preparation:
- Review the Safety Data Sheet (SDS) for this compound before beginning any work.
- Designate a clearly labeled, sealable, and chemically compatible container for hazardous waste. The label must include "Hazardous Waste" and the chemical name: this compound.
2. Waste Collection:
- Carefully transfer all waste containing this compound into the designated hazardous waste container.[3]
- This includes any residual solid material, contaminated disposable labware, and absorbent materials used for spills.
- Avoid mixing with incompatible wastes.
3. Decontamination of Reusable Equipment:
- Thoroughly decontaminate any non-disposable equipment (e.g., glassware, spatulas) that has come into contact with the chemical.
- Use an appropriate solvent (e.g., ethanol or isopropanol) to rinse the equipment, followed by a thorough wash with soap and water.
- Collect the initial solvent rinse as hazardous waste.
4. Spill Management:
- In the event of a spill, evacuate the immediate area and ensure proper ventilation.[4]
- Wear the appropriate PPE as detailed in the table above.
- Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[3]
- Carefully collect the absorbed material and any contaminated soil or surfaces into the designated hazardous waste container.[3]
- Clean the spill area thoroughly with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
5. Final Disposal:
- Securely seal the hazardous waste container.[3]
- Store the sealed container in a designated, well-ventilated, and secure area, away from incompatible materials.[2][5]
- Dispose of the contents and the container through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[1][5] Do not dispose of this chemical down the drain or in regular trash.[4]
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling 5-Methyl-3(2H)-pyridazinone
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 5-Methyl-3(2H)-pyridazinone. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must provide protection against chemical splashes.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile, latex, or vinyl gloves are suitable for preventing skin contact.[2] |
| Body Protection | Protective Clothing | A lab coat or disposable coveralls should be worn to protect the skin.[3] |
| Respiratory Protection | Air-purifying respirator | Use in well-ventilated areas. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[4] |
Operational Plan: Safe Handling and Disposal
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3][5]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the specified PPE.[3]
-
Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.[3]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before breaks or leaving the laboratory.[6]
Disposal:
-
Waste Collection: Dispose of contents and containers in a suitable, closed container labeled for chemical waste.[6]
-
Regulatory Compliance: All disposal procedures must be in accordance with local, state, and federal regulations for hazardous waste.[3][5]
Immediate First Aid Plan
In the event of exposure to this compound, follow these first aid measures immediately.
Skin Contact:
-
Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5][8]
-
If skin irritation occurs, seek medical attention.[5]
Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][7]
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.[5]
Inhalation:
-
If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration.[5][8]
-
Seek medical attention if symptoms persist.[5]
Ingestion:
-
Rinse the mouth with water.[5]
-
Do not induce vomiting.[5]
-
Never give anything by mouth to an unconscious person.[5]
-
Call a physician or poison control center immediately.[5]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and emergency response for this compound.
References
- 1. hsa.ie [hsa.ie]
- 2. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 3. echemi.com [echemi.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. angenechemical.com [angenechemical.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


